molecular formula C10H12ClIN2O2 B1398114 2-Boc-Amino-3-iodo-4-chloropyridine CAS No. 868733-96-4

2-Boc-Amino-3-iodo-4-chloropyridine

Cat. No.: B1398114
CAS No.: 868733-96-4
M. Wt: 354.57 g/mol
InChI Key: ZLCXGKTUUXLBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-Amino-3-iodo-4-chloropyridine is a useful research compound. Its molecular formula is C10H12ClIN2O2 and its molecular weight is 354.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCXGKTUUXLBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733222
Record name tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868733-96-4
Record name tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Boc-Amino-3-iodo-4-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-Boc-amino-3-iodo-4-chloropyridine, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the protection of the amino group of 2-amino-4-chloropyridine, followed by a highly regioselective iodination at the 3-position. This document elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols for each step. Furthermore, it offers insights into the critical parameters that ensure high yield and purity of the final product, making it an essential resource for researchers and scientists in the field of organic synthesis.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The presence of orthogonal functionalities—the Boc-protected amine, the iodo group, and the chloro group—allows for selective and sequential transformations, such as cross-coupling reactions, to build molecular complexity. This guide details a reliable and scalable two-step synthesis of this valuable compound.

The synthetic strategy hinges on two key transformations:

  • N-Boc Protection: The initial step involves the protection of the primary amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This is a crucial manipulation to modulate the reactivity of the amino group and to facilitate the subsequent regioselective functionalization of the pyridine ring.[1][2]

  • Directed ortho-Iodination: The second step employs the principle of directed ortho-metalation (DoM), where the Boc-amino group directs the deprotonation of the adjacent C-3 position by a strong base. The resulting lithiated intermediate is then quenched with an iodine source to introduce the iodo group with high regioselectivity.[3]

This guide will provide a detailed exposition of the underlying chemistry and a practical, step-by-step protocol for the successful execution of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence starting from commercially available 2-amino-4-chloropyridine.

Synthesis_Pathway 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 2-Boc-amino-4-chloropyridine 2-Boc-amino-4-chloropyridine 2-Amino-4-chloropyridine->2-Boc-amino-4-chloropyridine   Step 1: Boc Protection (Boc)₂O, Base This compound This compound 2-Boc-amino-4-chloropyridine->this compound   Step 2: Directed ortho-Iodination 1. s-BuLi, TMEDA 2. Iodine

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate (2-Boc-amino-4-chloropyridine)

The protection of the amino group is a standard procedure in organic synthesis to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4][5]

Reaction Scheme:

Causality behind Experimental Choices:

  • Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (carbon dioxide and tert-butanol). A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often used to scavenge the acidic proton generated during the reaction and to catalyze the transformation.[6]

  • Solvent: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is generally carried out at room temperature, although gentle heating can be applied to accelerate the reaction if necessary.

Step-by-Step Protocol:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.5 eq.).

  • The mixture is stirred at room temperature until a clear solution is obtained.

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) is added portion-wise to the solution.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl (4-chloropyridin-2-yl)carbamate as a white solid.

Parameter Value
Starting Material2-Amino-4-chloropyridine
Reagents(Boc)₂O, Triethylamine
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction Time12-16 hours
Typical Yield90-95%
Step 2: Synthesis of tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (this compound)

This step is the cornerstone of the synthesis, achieving highly regioselective iodination at the C-3 position. The Boc-amino group at C-2 acts as a powerful directing group in an ortho-metalation reaction.[7]

Reaction Scheme:

Causality behind Experimental Choices:

  • Directed Metalation Group (DMG): The Boc-amino group, with its carbonyl oxygen, acts as a Lewis basic site that coordinates to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho position (C-3).

  • Organolithium Reagent: A strong, non-nucleophilic base is required for the deprotonation. sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) for directed metalations as it is more basic and less prone to nucleophilic addition. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the organolithium aggregate and increase its basicity, leading to faster and more efficient deprotonation.[7]

  • Iodinating Agent: Molecular iodine (I₂) is a common and effective electrophile for quenching the aryllithium intermediate to form the C-I bond.

  • Temperature: The reaction is carried out at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates.[7]

Step-by-Step Protocol:

  • A solution of tert-butyl (4-chloropyridin-2-yl)carbamate (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • sec-Butyllithium (s-BuLi, 1.2 eq., as a solution in cyclohexane) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • The resulting mixture is stirred at -78 °C for 1-2 hours.

  • A solution of iodine (I₂, 1.5 eq.) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate as a solid.

Parameter Value
Starting Materialtert-butyl (4-chloropyridin-2-yl)carbamate
Reagentss-BuLi, TMEDA, Iodine
SolventTetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Reaction Time2-3 hours
Typical Yield75-85%

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

Property Value
Molecular Formula C₁₀H₁₂ClIN₂O₂[8]
Molecular Weight 354.57 g/mol [8]
Appearance White to off-white solid
Storage Keep in a dark place, inert atmosphere, 2-8°C[8]

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The methodology leverages a standard Boc protection followed by a highly regioselective directed ortho-iodination. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for the successful synthesis of this important building block in a laboratory setting. The presented workflow is designed to be scalable and to deliver the target compound in high yield and purity, thereby facilitating its application in the synthesis of novel chemical entities for drug discovery and development.

References

A Technical Guide to 2-Boc-amino-3-iodo-4-chloropyridine (CAS 868733-96-4): A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-Boc-amino-3-iodo-4-chloropyridine, identified by its CAS number 868733-96-4, has emerged as a highly valuable and versatile intermediate. Its utility lies in the orthogonal reactivity of its two distinct halogen substituents—iodine and chlorine—on an electron-deficient pyridine ring, further modulated by a protected amine. This unique arrangement allows for sequential, site-selective modifications, making it a cornerstone in the synthesis of complex heterocyclic scaffolds, particularly those targeting protein kinases.[1][2][3]

This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of this key intermediate. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to effectively leverage this compound in synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective use. The key characteristics of tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate are summarized below.

PropertyValueSource(s)
CAS Number 868733-96-4[4][5]
Molecular Formula C₁₀H₁₂ClIN₂O₂[4][6]
Molecular Weight 354.57 g/mol [6][7]
IUPAC Name tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate[8]
Appearance White to light yellow crystalline solid[9]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light.[6][8]
Predicted Boiling Point 334.1 ± 42.0 °C[7][8]
Predicted Density 1.723 ± 0.06 g/cm³[7][8]
Solubility Sparingly soluble in water; soluble in organic solvents like THF, dichloromethane, and ethyl acetate.[1][9]

Safety Information: The compound is classified with the GHS07 pictogram and the signal word "Warning".[6] It is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory.[6]

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The most logical pathway begins with a commercially available precursor, 2-amino-4-chloropyridine.

Synthesis_Workflow A 2-Amino-4-chloropyridine B 2-Amino-3-iodo-4-chloropyridine A->B  Iodination  (e.g., I₂, HIO₃) C This compound (Target Molecule) B->C  Boc Protection  (Boc₂O, Base)

Caption: General synthetic workflow to the target molecule.
Step 1: Regioselective Iodination

The first critical step is the regioselective iodination of 2-amino-4-chloropyridine at the C-3 position. The amino group at C-2 is a powerful ortho-para director. However, the C-6 position is sterically hindered, and the C-4 position is already substituted. This leaves the C-3 and C-5 positions as potential sites for electrophilic substitution. The C-3 position is activated by the C-2 amino group and is the preferred site for iodination.

Experimental Protocol: Synthesis of 2-Amino-3-iodo-4-chloropyridine

  • Reagents: 2-Amino-4-chloropyridine, Iodine (I₂), Periodic Acid (HIO₃), Sulfuric Acid (H₂SO₄), Acetic Acid, Water.

  • Procedure:

    • To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in a mixture of acetic acid and water, add concentrated sulfuric acid dropwise at room temperature.

    • Add iodine (I₂) and periodic acid (HIO₃) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodo-4-chloropyridine.

Step 2: Boc Protection

With the iodinated intermediate in hand, the final step is the protection of the C-2 amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that renders the amine less nucleophilic and prevents it from interfering in subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of this compound

  • Reagents: 2-Amino-3-iodo-4-chloropyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-amino-3-iodo-4-chloropyridine (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can often be purified by trituration with hexane or by silica gel chromatography to yield the final product as a solid.[10]

Strategic Utility in Cross-Coupling Reactions

The primary value of this compound lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive towards oxidative addition to a Pd(0) center than the more robust carbon-chlorine bond.[11] This reactivity differential (C-I >> C-Br > C-Cl) is a cornerstone of modern organic synthesis, enabling highly regioselective transformations.[12]

Reactivity_Diagram sub This compound C-I Bond (Position 3) C-Cl Bond (Position 4) reac1 Suzuki Coupling (Ar-B(OH)₂) sub:f1->reac1 Highly Reactive (Selective Coupling) reac2 Sonogashira Coupling (R-C≡CH) sub:f1->reac2 Highly Reactive (Selective Coupling) reac3 Buchwald-Hartwig (R₂NH) sub:f1->reac3 Highly Reactive (Selective Coupling) prod C-3 Functionalized Product (C-Cl bond intact) reac1->prod reac2->prod reac3->prod

Caption: Regioselective reactivity of the C-I bond over the C-Cl bond.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Using this compound, this reaction proceeds selectively at the C-3 position, allowing for the introduction of various aryl or heteroaryl groups.

Self-Validating Protocol: Regioselective Suzuki Coupling

  • Rationale: This protocol employs a standard palladium catalyst and a phosphine ligand effective for heteroaryl couplings. The use of a base like potassium carbonate is crucial for activating the boronic acid for transmetalation. The reaction is performed under inert conditions to protect the Pd(0) catalyst from oxidation.

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1 mixture), Nitrogen or Argon gas.

  • Procedure:

    • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield the 3-aryl-2-Boc-amino-4-chloropyridine product.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further elaboration or as a structural element in its own right. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[11][12]

Self-Validating Protocol: Regioselective Sonogashira Coupling

  • Rationale: This classic Sonogashira protocol uses a Pd(II) precatalyst which is reduced in situ. Copper(I) iodide facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[12][13] An amine base like triethylamine often serves as both the base and a solvent.

  • Materials: this compound (1.0 eq), Terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), Copper(I) iodide (CuI) (0.06 eq), Triethylamine (Et₃N), THF (anhydrous), Nitrogen or Argon gas.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF followed by triethylamine.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-8 hours until TLC indicates completion.

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product via silica gel chromatography to obtain the 3-alkynyl-2-Boc-amino-4-chloropyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a frequent transformation in pharmaceutical synthesis.[14][15] This reaction can be used to introduce a variety of primary or secondary amines at the C-3 position of the pyridine ring.

Self-Validating Protocol: Regioselective Buchwald-Hartwig Amination

  • Rationale: This protocol requires a strong, non-nucleophilic base like sodium tert-butoxide and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition and reductive elimination steps involving the amine.[14][16]

  • Materials: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq), Toluene (anhydrous, degassed), Nitrogen or Argon gas.

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound.

    • Evacuate and backfill the tube with inert gas.

    • Add anhydrous, degassed toluene, followed by the amine.

    • Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the 3-amino-2-Boc-amino-4-chloropyridine derivative.

Application in Kinase Inhibitor Synthesis

The true power of this compound is realized in its application as a key starting material for the synthesis of complex heterocyclic systems with potent biological activity. A prominent application is the construction of pyrido[2,3-d]pyrimidine and related scaffolds, which are core structures in numerous protein kinase inhibitors targeting diseases like cancer.[17]

Kinases such as MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4) and PLK4 (Polo-like kinase 4) are critical regulators of cell signaling, proliferation, and survival, and their dysregulation is implicated in various cancers.[2][5][18] The development of small molecule inhibitors for these targets is an active area of research.

For instance, the synthesis of MAP4K4 inhibitors often involves a sequence where the C-3 position of the pyridine core is functionalized via a Suzuki coupling, followed by an intramolecular cyclization to form the bicyclic pyridopyrimidine system. The still-intact C-4 chlorine then serves as a handle for introducing further diversity, and finally, the Boc group is removed to reveal a key amine for target engagement. The Pfizer-developed MAP4K4 inhibitor PF-06260933 is a notable example where such synthetic strategies are employed.[19][20]

Application_Workflow A 2-Boc-amino-3-iodo- 4-chloropyridine B Step 1: Regioselective Suzuki Coupling (at C-3) A->B C Step 2: Intramolecular Cyclization B->C D Step 3: Further Functionalization (at C-4) C->D E Step 4: Boc Deprotection D->E F Final Kinase Inhibitor (e.g., MAP4K4, PLK4) E->F

Caption: General synthetic strategy toward kinase inhibitors.

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of strategic design in synthetic chemistry. The orthogonal reactivity of its halogen substituents, combined with the stability afforded by the Boc-protecting group, provides a reliable and predictable platform for constructing complex, high-value molecules. Its demonstrated utility in the synthesis of advanced kinase inhibitors underscores its importance for professionals in drug discovery. By understanding the principles of its synthesis and regioselective reactivity, researchers can unlock its full potential to accelerate the development of next-generation therapeutics.

References

physical and chemical properties of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Boc-amino-3-iodo-4-chloropyridine: Properties, Synthesis, and Applications

Introduction and Overview

This compound, systematically named tert-butyl (3-iodo-4-chloropyridin-2-yl)carbamate, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a Boc-protected amine, an iodine atom, and a chlorine atom on a pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures. The differential reactivity of the halogen substituents, coupled with the synthetic handle provided by the protected amine, allows for selective and sequential modifications, positioning it as a key intermediate in the development of novel pharmaceutical agents, particularly kinase inhibitors and neurological drugs.[1]

This guide provides a comprehensive overview of its physical and chemical properties, outlines a logical synthetic pathway, explores its chemical reactivity and synthetic utility, and details critical safety and handling protocols for researchers and drug development professionals.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically an off-white to white crystalline solid.[2][3][4] Its key physical and chemical properties, including several predicted values, are summarized below. These parameters are essential for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 868733-96-4[2][3][5][6][7]
Molecular Formula C₁₀H₁₂ClIN₂O₂[2][3][5][6][7]
Molecular Weight 354.57 g/mol [2][3][5][6][7]
Appearance Off-white solid[2]
Melting Point 73-77 °C[3]
Boiling Point 334.1 ± 42.0 °C (Predicted)[2][7][8]
Density 1.723 ± 0.06 g/cm³ (Predicted)[2][7][8]
pKa 11.10 ± 0.70 (Predicted)[2][7][8]
LogP 3.70020 (Predicted)[3]

Synthesis and Purification

While direct synthetic procedures for this compound are not extensively published in peer-reviewed journals, a logical and efficient pathway can be constructed from commercially available starting materials. The synthesis involves two primary transformations: electrophilic iodination of the pyridine ring and subsequent N-Boc protection of the amino group. The order of these steps is crucial for managing regioselectivity and reactivity. A plausible and field-proven approach begins with the iodination of the precursor 2-amino-4-chloropyridine.

G start 2-Amino-4-chloropyridine intermediate 2-Amino-3-iodo-4-chloropyridine start->intermediate Step 1: Iodination Reagents: ICl, AcOH final This compound intermediate->final Step 2: Boc Protection Reagents: (Boc)₂O, Base

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-iodo-4-chloropyridine

This procedure is adapted from established methods for the iodination of aminopyridines.[9] The use of iodine monochloride (ICl) in an acidic medium provides a potent electrophile for the iodination of the electron-rich pyridine ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-amino-4-chloropyridine (1.0 equiv.), potassium acetate (1.5 equiv.), and glacial acetic acid.

  • Addition of Iodinating Agent: Add iodine monochloride (1.1 equiv.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[9]

  • Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow, portion-wise addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.[9]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-amino-3-iodo-4-chloropyridine.[9]

Step 2: N-Boc Protection

This is a standard procedure for protecting amine functionalities.[10]

  • Reaction Setup: Dissolve the 2-amino-3-iodo-4-chloropyridine (1.0 equiv.) from Step 1 in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add a base, such as triethylamine (1.5 equiv.) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution. Cool the mixture in an ice bath.

  • Boc Anhydride Addition: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to afford the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

  • C-I Bond (Position 3): The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This is due to the relative weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle. This position is ideal for introducing aryl, alkyl, alkynyl, or amino substituents.

  • C-Cl Bond (Position 4): The carbon-chlorine bond is significantly less reactive in cross-coupling reactions than the C-I bond. This difference allows for selective functionalization at the 3-position while leaving the 4-position intact. The chloro group can later be targeted for nucleophilic aromatic substitution (SNAAr) reactions, typically under more forcing conditions (higher temperatures, stronger nucleophiles).

  • N-Boc Group (Position 2): The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including those used for cross-coupling. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free 2-amino group, which can then be used for further derivatization, such as acylation or alkylation.

G center This compound suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) center->suzuki Reacts at C-I deprotection Boc Deprotection (TFA, DCM) center->deprotection Reacts at N-Boc snaar SNAAr (Nu-H, Heat) center->snaar Reacts at C-Cl suzuki_prod 3-Aryl/Alkyl Derivative suzuki->suzuki_prod deprotection_prod 2-Amino Derivative deprotection->deprotection_prod snaar_prod 4-Substituted Derivative snaar->snaar_prod

Caption: Key reaction pathways for selective functionalization.

Applications in Research and Development

The structural motifs present in this compound are commonly found in biologically active compounds, making it a valuable starting material in drug discovery.

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of complex heterocyclic systems.[1][4] The ability to sequentially introduce substituents via cross-coupling and amination reactions is a cornerstone of modern medicinal chemistry.

  • Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the enzyme. This compound provides a pre-functionalized scaffold to build out molecules that can target specific kinase active sites.[1]

  • Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. This compound can be used to synthesize novel herbicides and fungicides.[11]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

Hazard Identification
GHS InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2][6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.[6][12]
Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Avoid breathing dust, fumes, or vapors.[6]

  • Do not get in eyes, on skin, or on clothing.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Wash hands thoroughly after handling.[13]

Storage Recommendations
  • Temperature: Store in a refrigerator at 2–8 °C.[2][5][6]

  • Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon).[2][5][6]

  • Conditions: Store in a tightly sealed container in a dark, dry, and well-ventilated place.[5][7] The compound's sensitivity to light and moisture necessitates these precautions to prevent degradation.

References

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 2-Boc-amino-3-iodo-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance. This compound (IUPAC Name: tert-butyl (3-iodo-4-chloropyridin-2-yl)carbamate) is a highly functionalized synthetic intermediate that offers multiple reaction vectors for the construction of complex molecular architectures.[1] Its structure, featuring a Boc-protected amine, a chloro group, and an iodo group on a pyridine core, makes it a valuable precursor for creating novel pharmaceutical candidates, from kinase inhibitors to agents targeting neurological pathways.[2][3][4]

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under many reaction conditions but can be removed cleanly under acidic conditions.[5] The two distinct halogen atoms, chlorine and iodine, at positions 4 and 3 respectively, provide orthogonal handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential and regioselective introduction of diverse substituents.

Given its pivotal role as a building block, unambiguous structural characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a comprehensive overview of the essential analytical techniques employed to fully elucidate and validate the structure of this key intermediate.

Core Methodologies for Structural Elucidation

A multi-technique approach is essential for the comprehensive characterization of this compound. Each method provides a unique and complementary piece of the structural puzzle, and together they create a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required to map out the proton and carbon frameworks.

For a molecule like this, ¹H NMR provides the initial, rapid confirmation of the key proton-containing groups: the aromatic pyridine ring protons and the bulky tert-butyl group. The chemical shifts, splitting patterns (multiplicity), and integration values confirm the relative positions and numbers of protons. ¹³C NMR complements this by providing a direct count of the unique carbon atoms and insight into their electronic environment, which is heavily influenced by the attached functional groups (amine, halogens, carbonyl).

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region for the pyridine protons and the aliphatic region for the Boc group.

  • Aromatic Protons (H-5 and H-6): The protons on the pyridine ring will appear as two distinct signals. Due to the anisotropic effects and the electronic influence of the substituents, they will be shifted downfield. H-6, being adjacent to the nitrogen, is expected to be the most downfield. They should appear as doublets due to coupling with each other.

  • Boc Group Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp, strong singlet in the upfield region, a characteristic signal for a Boc-protecting group.[6]

  • Amine Proton (N-H): The carbamate proton will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-6 (Pyridine) ~8.1-8.3 Doublet (d) 1H Adjacent to ring nitrogen, deshielded.
H-5 (Pyridine) ~7.4-7.6 Doublet (d) 1H Influenced by adjacent chloro and iodo groups.
N-H (Carbamate) ~6.8-7.2 Broad Singlet (br s) 1H Exchangeable proton, variable shift.

| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | 9H | Characteristic signal for Boc group.[6] |

The ¹³C NMR spectrum provides a map of the carbon backbone. The presence of highly electronegative atoms (N, O, Cl, I) causes significant downfield shifts for the carbons they are attached to.[7]

  • Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons directly bonded to the halogens (C-3 and C-4) and the Boc-amino group (C-2) will be significantly influenced. The C-I bond will induce a downfield shift, while the C-Cl bond will also cause a downfield shift.[7]

  • Boc Group Carbons: Three signals are characteristic of the Boc group: the carbonyl carbon (C=O) at the most downfield position (~152 ppm), the quaternary carbon (-C (CH₃)₃) around 82 ppm, and the methyl carbons (-C(CH₃ )₃) in the upfield region (~28 ppm).[6][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Boc) ~152.0 Carbonyl carbon of the carbamate group.[9]
C-2 (Pyridine) ~144-148 Attached to the Boc-amino group.
C-6 (Pyridine) ~142-145 Adjacent to ring nitrogen.
C-4 (Pyridine) ~134-138 Attached to chlorine.
C-5 (Pyridine) ~122-127 Standard aromatic carbon.
C-3 (Pyridine) ~90-95 Attached to iodine, significant shielding/anisotropic effects.
C (CH₃)₃ (Boc) ~82.0 Quaternary carbon of the Boc group.

| -C(CH₃ )₃ (Boc) | ~28.4 | Nine equivalent methyl carbons.[6] |

  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry is indispensable for confirming the molecular weight of the compound and providing strong evidence for its elemental formula.

For halogenated compounds, MS is particularly powerful. The natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create highly characteristic patterns in the mass spectrum.[10] For this compound, the presence of a single chlorine atom will result in a distinctive "M+2" peak that is approximately one-third the intensity of the molecular ion (M⁺) peak. This provides irrefutable evidence for the presence of one chlorine atom. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₂ClIN₂O₂.

  • Molecular Ion Peak (M⁺): The molecular weight is 354.57 g/mol .[11][12] The mass spectrum should show a molecular ion peak corresponding to the molecule containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

  • Isotopic Pattern: A signal at M+2, with an intensity of approximately 33% of the M⁺ peak, must be observed, confirming the presence of one chlorine atom.[10][13]

  • Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-101 Da). Fragmentation involving the loss of halogens may also be observed.[14]

Table 3: Key Mass Spectrometry Data (ESI-HRMS)

Ion Calculated m/z Expected Observation
[M+H]⁺ (with ³⁵Cl) 354.9708 High-intensity peak confirming the mass of the primary isotopologue.
[M+H]⁺ (with ³⁷Cl) 356.9678 Peak at M+2 with ~33% relative intensity.

| [M-Boc+H]⁺ | 253.9184 | A significant fragment corresponding to the loss of the Boc group. |

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the exact mass of the molecular ion and its fragments. Compare the measured isotopic distribution pattern with the theoretical pattern for a molecule containing one chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR provides a quick "fingerprint" of the molecule. For this compound, the most critical absorptions are the N-H stretch and the strong C=O stretch of the carbamate, which confirm the presence and integrity of the Boc-protecting group.[15] The absence of primary amine stretches (which typically appear as a pair of bands) and the presence of a single secondary amine N-H stretch confirms the successful N-Boc protection.[16][17]

  • N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ is expected for the stretching vibration of the N-H bond in the secondary carbamate.[16]

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the tert-butyl group. Aromatic C-H stretches may be visible above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the characteristic carbonyl stretch of the Boc-carbamate group.[5][15]

  • Aromatic Region: C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretch of the carbamate will be visible in the 1335-1250 cm⁻¹ range.[17]

Table 4: Key FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H (Carbamate) ~3250 Medium
C-H (sp³) ~2980 Medium-Strong
C=O (Carbamate) ~1725 Strong, Sharp
N-H Bend / Aromatic C=C ~1570 Medium

| C-N Stretch | ~1250 | Strong |

  • Sample Preparation: The analysis can be performed on a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum first. Then, place the sample on the ATR crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Integrated Structural Verification Workflow

The definitive characterization of this compound relies on the logical integration of these techniques. Each step validates the previous one, leading to an unambiguous structural assignment. X-ray crystallography, if a suitable crystal can be obtained, serves as the ultimate confirmation of the three-dimensional structure.[18][19]

G cluster_synthesis Synthesis & Purification cluster_initial Initial Analysis cluster_full Full Structural Elucidation cluster_definitive Definitive Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS (Purity & Mass Check) purification->lcms Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity Map lcms->nmr Proceed if Pure ftir FTIR Spectroscopy - Functional Groups nmr->ftir Corroborate hrms HRMS - Elemental Formula nmr->hrms Corroborate ftir->hrms Cross-Validate xray Single Crystal X-ray Diffraction - 3D Structure hrms->xray For Unambiguous Proof

Caption: Integrated workflow for structural characterization.

Conclusion

The structural characterization of this compound is a critical process that underpins its use as a reliable building block in pharmaceutical synthesis. A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry (especially HRMS), and FTIR spectroscopy provides a comprehensive and self-validating dataset. NMR defines the atom-to-atom connectivity, MS confirms the molecular weight and elemental formula with high certainty through its characteristic isotopic pattern, and FTIR verifies the presence of key functional groups. Together, these techniques provide the rigorous proof of structure required by the standards of chemical and pharmaceutical research.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of the modern chemist, providing profound insights into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Boc-amino-3-iodo-4-chloropyridine, a polysubstituted pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document serves as a comprehensive predictive guide, leveraging established principles of NMR spectroscopy and data from analogous structures. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, providing a robust framework for researchers encountering this or structurally similar molecules. Furthermore, this guide outlines a detailed protocol for acquiring and confirming spectral assignments using one- and two-dimensional NMR techniques, ensuring scientific rigor and trustworthiness in structural elucidation.

Introduction: The Challenge of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. Its substitution pattern dramatically influences its chemical properties and biological activity. Consequently, unambiguous structural verification is paramount. This compound presents a fascinating case study for NMR analysis due to its complex substitution pattern. The interplay of the electron-donating Boc-amino group and the electron-withdrawing and sterically bulky iodo and chloro substituents creates a unique electronic environment within the pyridine ring, which is reflected in its NMR spectra. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this molecule, offering a roadmap for its identification and characterization.

Structural and Electronic Considerations

To predict the NMR spectra of this compound, we must first consider the electronic effects of each substituent on the pyridine ring.

  • 2-Boc-amino group: The nitrogen atom of the amino group is directly attached to the pyridine ring and possesses a lone pair of electrons. The Boc (tert-butyloxycarbonyl) group is a bulky, electron-withdrawing carbamate, which modulates the electron-donating capacity of the amino nitrogen. Overall, the Boc-amino group is considered an ortho-, para-director and will influence the electron density at various positions on the ring.

  • 3-Iodo group: Iodine is a halogen that exhibits both inductive electron-withdrawing effects and resonance electron-donating effects. Due to its size and polarizability, it will also have significant steric effects.

  • 4-Chloro group: Chlorine is more electronegative than iodine and will exert a stronger inductive electron-withdrawing effect.

These competing electronic and steric effects will result in a distinct pattern of shielding and deshielding of the remaining pyridine ring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the two pyridine ring protons and the N-H proton of the Boc-amino group, as well as a characteristic signal for the tert-butyl group. The analysis will be based on a standard deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20d1HH-6The proton at the 6-position is ortho to the ring nitrogen, leading to significant deshielding. It will be split into a doublet by the adjacent H-5 proton.
~7.30d1HH-5The proton at the 5-position is meta to the ring nitrogen. It will be split into a doublet by the adjacent H-6 proton.
~6.80br s1HN-HThe N-H proton of the carbamate will appear as a broad singlet. Its chemical shift can be concentration-dependent.
~1.55s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet in the upfield region.[1]

Predicted coupling constant: ³J(H-5, H-6) ≈ 5.2 Hz

The predicted chemical shifts are based on data from analogous compounds such as N-Boc-3-amino-4-chloropyridine.[2] The presence of the iodo group at the 3-position is expected to have a minor deshielding effect on the adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals: five for the pyridine ring carbons and five for the Boc-protecting group carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~152.0C=O (Boc)The carbonyl carbon of the carbamate group is typically found in this region.[3]
~148.0C-2The carbon bearing the Boc-amino group will be significantly deshielded.
~145.0C-6The carbon ortho to the ring nitrogen is deshielded.
~142.0C-4The carbon bearing the chloro group will be deshielded due to the electronegativity of chlorine.
~124.0C-5This carbon is expected to be the most shielded of the pyridine ring carbons.
~95.0C-3The carbon bearing the iodo group is expected to be significantly shielded due to the "heavy atom effect".
~82.0-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.[2]
~28.4-C(CH₃ )₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.[2]

The predictions for the pyridine ring carbons are based on the analysis of substituent effects.[4][5] The chemical shifts for the Boc group are well-established.[2][3]

Experimental Verification: A Step-by-Step Protocol

To experimentally verify the predicted NMR data and unambiguously assign all signals, a series of 1D and 2D NMR experiments should be performed.

Sample Preparation
  • Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

The following sequence of experiments is recommended, performed on a 400 MHz or higher field NMR spectrometer.

Caption: Recommended workflow for NMR data acquisition.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide the initial overview of the proton signals.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This 2D experiment will show correlations between coupled protons. A cross-peak between the signals at ~8.20 ppm and ~7.30 ppm would confirm their coupling and assignment as H-6 and H-5, respectively.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[6] It will definitively link the proton signals to their corresponding carbon signals in the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[6] This is crucial for assigning the quaternary carbons (C-2, C-3, C-4, and the Boc carbonyl and quaternary carbons) by observing their correlations with the assigned protons.

Troubleshooting and Data Interpretation

  • Broad N-H Signal: The N-H proton signal may be broad and its chemical shift can vary with concentration and temperature. A D₂O exchange experiment can be performed to confirm its identity; the N-H signal will disappear upon addition of a drop of D₂O.

  • Low Signal-to-Noise in ¹³C NMR: Quaternary carbons, particularly the carbonyl carbon, may exhibit weak signals due to longer relaxation times. Increasing the number of scans and using an appropriate relaxation delay can improve the signal-to-noise ratio.

  • Impurity Identification: The presence of starting materials or byproducts from the synthesis can complicate the spectra. Careful comparison with the spectra of known starting materials is essential.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the interplay of substituent effects and employing a systematic approach to data acquisition and interpretation, researchers can confidently elucidate the structure of this and other complex substituted pyridines. The outlined experimental workflow, incorporating 2D NMR techniques, represents a robust and self-validating system for structural verification, upholding the principles of scientific integrity and accuracy.

References

A Comprehensive Technical Guide to the Synthesis of 2-Boc-amino-3-iodo-4-chloropyridine: Strategic Selection of Starting Materials and Optimized Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways and critical considerations for the preparation of 2-Boc-amino-3-iodo-4-chloropyridine, a key building block in contemporary drug discovery. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. Every protocol is designed as a self-validating system, grounded in established literature and field-proven insights.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for molecular elaboration. The Boc-protected amine at the 2-position provides a masked nucleophile, the chloro group at the 4-position is amenable to various nucleophilic aromatic substitution reactions, and the iodo group at the 3-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions. This trifecta of functionalities allows for the systematic and regioselective introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This guide will delineate a logical and efficient synthetic sequence commencing from readily available starting materials, focusing on a scalable and well-documented route.

Overall Synthetic Workflow

The synthesis of this compound is most efficiently approached in a three-step sequence starting from the commercially available and inexpensive 2-aminopyridine. The overall strategy involves:

  • Chlorination: Introduction of a chlorine atom at the 4-position of the pyridine ring.

  • Boc Protection: Protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group to modulate its reactivity and facilitate subsequent regioselective functionalization.

  • Iodination: Regioselective introduction of an iodine atom at the 3-position.

Synthetic Workflow 2-Aminopyridine 2-Aminopyridine 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 2-Aminopyridine->2-Amino-4-chloropyridine Chlorination 2-Boc-amino-4-chloropyridine 2-Boc-amino-4-chloropyridine 2-Amino-4-chloropyridine->2-Boc-amino-4-chloropyridine Boc Protection This compound This compound 2-Boc-amino-4-chloropyridine->this compound Iodination

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-chloropyridine

The most direct and scalable route to 2-amino-4-chloropyridine begins with 2-aminopyridine. While several methods exist for the chlorination of 2-aminopyridine, many suffer from poor regioselectivity and the formation of polychlorinated byproducts. A robust and high-yielding procedure involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[1]

Physicochemical Properties of Key Compounds in Part 1
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Aminopyridine504-29-0C₅H₆N₂94.12White to tan crystalline solid59-61
2-Amino-4-chloropyridine19798-80-2C₅H₅ClN₂128.56Off-white to light brown crystalline powder129-133[2]
Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine

Reaction Scheme:

Chlorination of 2-Aminopyridine cluster_0 Chlorination 2-Aminopyridine 2-Aminopyridine 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 2-Aminopyridine->2-Amino-4-chloropyridine NCS, Acetonitrile, Reflux

Caption: Chlorination of 2-aminopyridine to 2-amino-4-chloropyridine.

Materials:

  • 2-Aminopyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-aminopyridine in anhydrous acetonitrile, add N-chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloropyridine as a solid.

Expertise & Experience: The use of NCS provides a milder and more regioselective chlorination compared to harsher reagents like chlorine gas or sulfuryl chloride, minimizing the formation of di- and tri-chlorinated impurities. Acetonitrile is an excellent solvent for this reaction due to its polarity and relatively high boiling point. The basic workup with sodium bicarbonate is crucial to neutralize any acidic byproducts.

Part 2: Boc Protection of 2-Amino-4-chloropyridine

With the 2-amino-4-chloropyridine in hand, the next step is the protection of the amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability to a wide range of reaction conditions and its facile removal under acidic conditions. The standard protocol for Boc protection involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.

Physicochemical Properties of Key Compounds in Part 2
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Boc-amino-4-chloropyridine130721-78-7C₁₀H₁₃ClN₂O₂228.68White solid
Experimental Protocol: Synthesis of 2-Boc-amino-4-chloropyridine

Reaction Scheme:

Boc Protection cluster_1 Boc Protection 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 2-Boc-amino-4-chloropyridine 2-Boc-amino-4-chloropyridine 2-Amino-4-chloropyridine->2-Boc-amino-4-chloropyridine (Boc)₂O, TEA, DMAP (cat.), DCM

Caption: Boc protection of 2-amino-4-chloropyridine.

Materials:

  • 2-Amino-4-chloropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-4-chloropyridine in anhydrous dichloromethane.

  • Add triethylamine (1.5 equivalents), di-tert-butyl dicarbonate (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-Boc-amino-4-chloropyridine, which is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Expertise & Experience: DMAP is a highly effective acylation catalyst that significantly accelerates the rate of Boc protection.[3][4] Triethylamine acts as a base to neutralize the acid generated during the reaction. The use of anhydrous solvent is recommended to prevent hydrolysis of the Boc anhydride.

Part 3: Regioselective Iodination of 2-Boc-amino-4-chloropyridine

The final step is the regioselective iodination of the electron-rich pyridine ring. The Boc-amino group at the 2-position is an activating and ortho-, para-directing group. Since the para-position (C5) is sterically less hindered than the ortho-position (C3), and the other ortho-position (C6) is electronically deactivated by the adjacent nitrogen, electrophilic substitution is strongly favored at the C3 and C5 positions. However, in the case of 2-Boc-amino-4-chloropyridine, the C4 position is blocked. The directing effect of the Boc-amino group will therefore favor iodination at the C3 and C5 positions. The chloro group at C4 is a deactivating group, which will further disfavor substitution at the adjacent C3 and C5 positions, but the activating effect of the Boc-amino group is dominant. Iodination is expected to occur preferentially at the C3 position due to a combination of electronic and steric factors. A reliable method for this transformation is the use of N-iodosuccinimide (NIS) in a suitable solvent.

Physicochemical Properties of the Final Product
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound868733-96-4C₁₀H₁₂ClIN₂O₂354.57Off-white solid
Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Iodination cluster_2 Iodination 2-Boc-amino-4-chloropyridine 2-Boc-amino-4-chloropyridine This compound This compound 2-Boc-amino-4-chloropyridine->this compound NIS, Acetonitrile, RT

Caption: Iodination of 2-Boc-amino-4-chloropyridine.

Materials:

  • 2-Boc-amino-4-chloropyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (10% aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 2-Boc-amino-4-chloropyridine in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and protect from light. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Trustworthiness and Authoritative Grounding: The regioselectivity of this iodination is well-precedented in the literature for electron-rich pyridine systems.[5][6][7] The Boc-amino group strongly activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming electrophile (in this case, the iodonium ion from NIS) to the ortho and para positions. With the 4-position blocked, the 3- and 5-positions are the most likely sites of reaction. The observed preference for the 3-position is consistent with the directing effects of the substituents.

Conclusion

The synthesis of this compound can be reliably achieved in three high-yielding steps from readily available 2-aminopyridine. The selection of appropriate reagents and reaction conditions at each stage is critical for ensuring high purity and yield of the desired product. This guide provides a robust and well-vetted synthetic strategy, empowering researchers and drug development professionals with a practical and scalable method for accessing this valuable synthetic intermediate. The principles and protocols outlined herein are designed to be readily implemented in a laboratory setting, providing a solid foundation for the synthesis of novel molecular entities for a wide range of therapeutic applications.

References

An In-depth Technical Guide to 2-Boc-amino-3-iodo-4-chloropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Boc-amino-3-iodo-4-chloropyridine in Modern Medicinal Chemistry

This compound is a strategically-functionalized heterocyclic building block that has gained significant traction in the field of drug discovery and development. Its unique arrangement of a Boc-protected amine, an iodine atom, and a chlorine atom on the pyridine scaffold offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the directing and protecting role of the Boc-amino group, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This guide provides an in-depth analysis of the commercial sourcing, quality control, safe handling, and synthetic applications of this valuable intermediate, with a focus on empowering researchers to make informed decisions in their drug discovery programs.

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-quality starting materials is a critical first step in any synthetic campaign. For this compound, a number of commercial suppliers are available, each with varying product specifications, pricing, and lead times. The following table provides a comparative overview of several prominent suppliers to aid researchers in their selection process.

SupplierPurityAvailable QuantitiesPrice (USD)Lead TimeCertificate of Analysis (CoA)
Sigma-Aldrich ≥98%Custom€322.50 (for an unspecified quantity)21 daysAvailable upon request[1]
BLDpharm ≥95%InquireInquireInquireNMR, HPLC, LC-MS, UPLC data available
Achmem 95%5g, 10g, 25g, 50g$284, $556, $1,357, $2,6442 WeeksAvailable[2]
CookeChem 98%100mg, 250mg¥112.80, ¥176.00In StockAvailable upon request
Acros Pharmatech 98%+5g$824.39InquireAvailable upon request[3]
Bide Pharmatech 95%+250mgInquireInquireAvailable upon request[4]

Expert Insight on Supplier Selection:

The choice of supplier should be guided by the specific needs of the research. For early-stage discovery and proof-of-concept studies, a supplier offering smaller quantities with immediate availability, such as CookeChem, may be suitable. For later-stage development and scale-up, a supplier with a proven track record of providing larger quantities with consistent purity and comprehensive analytical data, like BLDpharm or Achmem, would be more appropriate. It is always recommended to request a lot-specific Certificate of Analysis prior to purchase to verify purity and check for any potential impurities that might interfere with subsequent reactions.

Quality Control and In-house Verification: A Self-Validating System

While commercial suppliers provide a certificate of analysis, it is imperative for researchers to perform in-house quality control to ensure the identity and purity of the received material. This not only validates the supplier's data but also ensures the reproducibility of synthetic protocols.

Recommended QC Workflow

References

Section 1: Compound Profile & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-Boc-amino-3-iodo-4-chloropyridine

This compound, systematically named tert-butyl (3-iodo-4-chloropyridin-2-yl)carbamate, is a polysubstituted pyridine derivative widely utilized as a key building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates a Boc-protected amine, an iodine atom, and a chlorine atom on the pyridine core. This specific arrangement of functional groups allows for selective, sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of complex heterocyclic scaffolds for drug discovery.[4][5]

The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the amine, which can be readily removed under acidic conditions.[6] The differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis—with the C-I bond being significantly more reactive—enables chemists to functionalize the 3-position of the pyridine ring selectively before addressing the 4-position.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 868733-96-4[1][9][10]
Molecular Formula C₁₀H₁₂ClIN₂O₂[1][9]
Molecular Weight 354.57 g/mol [1][9][11]
Appearance White solid or crystals[1][2]
Melting Point 73-77 °C[1]
Storage Temperature 2-8 °C, Inert atmosphere[3][9]

Section 2: Hazard Identification and GHS Classification

As a responsible Senior Application Scientist, a thorough understanding of the hazard profile of any chemical is paramount before its use in a laboratory setting. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeDescriptionSource(s)
Pictogram Exclamation Mark[10]
Signal Word Warning [9][10]
Hazard Statements H302Harmful if swallowed.[9][12]
H315Causes skin irritation.[9][10][12]
H319Causes serious eye irritation.[9][10][12]
H332Harmful if inhaled.[9]
H335May cause respiratory irritation.[10]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[10]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
P405Store locked up.[10]
P501Dispose of contents/container to an approved waste disposal plant.[10]

Section 3: Proactive Safety: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered safety approach combining engineering controls and appropriate personal protective equipment is mandatory.

  • Engineering Controls : All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[13] This is the primary line of defense to prevent inhalation of dust or vapors, directly addressing the H332 and H335 hazard statements.[9][10] The workspace should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[14]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or safety glasses with side shields are required at all times to prevent eye contact and subsequent serious irritation (H319).[10][14]

    • Skin Protection : Impermeable gloves (e.g., nitrile) must be worn to prevent skin contact, which can cause irritation (H315).[10] A flame-retardant lab coat should be worn to protect clothing and underlying skin.[13] Contaminated clothing must be removed immediately and washed before reuse.[10]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA approved respirator should be used.[14][15]

The causality behind this stringent PPE requirement is the compound's classification as an irritant and its potential for harm upon ingestion, inhalation, or skin contact.

Section 4: Standard Operating Procedures: Handling & Storage

Adherence to strict protocols for handling and storage is crucial for maintaining both user safety and compound integrity.

  • Handling :

    • Before use, consult the Safety Data Sheet (SDS).

    • Ensure all required PPE is correctly worn.

    • Perform all manipulations, including weighing and transfers, inside a chemical fume hood to minimize exposure.[13]

    • Avoid all personal contact, including the inhalation of dust.[16]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[10]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[10]

  • Storage :

    • Temperature : Store the compound in a refrigerator at 2-8°C.[9]

    • Atmosphere : Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[3][9] This is critical to prevent potential degradation from atmospheric moisture or oxygen, ensuring the compound's long-term stability and reactivity.

    • Light : Store in a dark place, as some organo-iodine compounds can be light-sensitive.[9]

    • Security : The compound should be stored in a locked cabinet or an area with restricted access, in accordance with the P405 precautionary statement.[10]

Section 5: Chemical Reactivity and Stability Profile

The synthetic utility of this compound is derived directly from its reactivity profile.

  • Key Reactive Sites : The molecule possesses two distinct electrophilic sites suitable for palladium-catalyzed cross-coupling reactions: the C3-I bond and the C4-Cl bond.

  • Differential Reactivity : The C-I bond is substantially more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[7] This well-established reactivity difference is the cornerstone of its use, allowing for selective functionalization. A Suzuki or Sonogashira reaction will occur preferentially at the 3-position, leaving the chlorine at the 4-position available for a subsequent, often more forcing, cross-coupling reaction.[8][17]

  • Boc Protecting Group : The Boc-amine is stable under basic and mildly acidic conditions, as well as to the conditions of most cross-coupling reactions.[6] It can be readily cleaved using strong acids like trifluoroacetic acid (TFA) to liberate the free amine for further derivatization.[4]

  • Incompatibilities : Avoid strong oxidizing agents, strong acids (which will deprotect the amine), and strong bases.[15]

Section 6: Application Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this reagent, the following section details a representative protocol for a Suzuki-Miyaura reaction, a fundamental C-C bond-forming transformation in modern drug development.[18][19]

Objective : To synthesize tert-butyl (4-chloro-3-phenylpyridin-2-yl)carbamate via a selective Suzuki-Miyaura coupling at the C-I bond.

Materials :

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology :

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq, 2 mol%), SPhos (0.04 eq, 4 mol%), and potassium carbonate (2.0 eq).[20]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing the degradation of the phosphine ligand and the deactivation of the palladium catalyst.

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[20] The base (K₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[18]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 85-100°C and stir vigorously.[20][21]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Suzuki_Coupling_Workflow start 1. Assemble Reagents (Substrate, Boronic Acid, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Ar/N₂) start->inert Evacuate/Backfill solvent 3. Add Solvents (Dioxane/Water) inert->solvent Syringe Transfer react 4. Heat & Stir (85-100°C) solvent->react Vigorous Stirring monitor 5. Monitor Progress (TLC / LC-MS) react->monitor Aliquot Sampling monitor->react Reaction Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product: Coupled Pyridine purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

Introduction: The Strategic Importance of the 4-Chloropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry and Application of Substituted 4-Chloropyridines

In the landscape of modern synthetic and medicinal chemistry, the pyridine ring is a cornerstone, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Among its many derivatives, substituted 4-chloropyridines have emerged as exceptionally versatile and valuable building blocks. Their utility stems from a combination of factors: the intrinsic biological relevance of the pyridine core, the predictable reactivity of the chlorine atom at the C4 position, and the diverse opportunities for functionalization at other positions on the ring.

The electron-deficient nature of the pyridine ring, amplified by the electronegativity of the nitrogen atom, activates the C4 position for specific chemical transformations. The chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and serves as a handle for a multitude of metal-catalyzed cross-coupling reactions.[5] This predictable reactivity allows chemists to introduce a wide range of substituents, building molecular complexity with a high degree of control. This guide provides a comprehensive overview of the synthesis, reactivity, and application of substituted 4-chloropyridines, offering field-proven insights for researchers in drug discovery and chemical development.

Part 1: Synthesis of Substituted 4-Chloropyridines

The preparation of substituted 4-chloropyridines can be broadly approached via two strategic pathways: the chlorination of a pre-functionalized pyridine ring or the functionalization of a pre-existing 4-chloropyridine scaffold. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups.

Synthesis of the Core 4-Chloropyridine Unit

The foundational step often involves the synthesis of the parent 4-chloropyridine, typically handled as its more stable hydrochloride salt.[6] Common industrial and laboratory-scale methods include:

  • Dehydroxy-chlorination of 4-Hydroxypyridine (4-Pyridone): This is one of the most prevalent methods, utilizing standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the readily available 4-hydroxypyridine to 4-chloropyridine.[6][7] The driving force is the formation of strong phosphorus-oxygen bonds.

  • Chlorination of Pyridine-N-Oxide: Pyridine-N-oxide can be chlorinated to yield a mixture of 2- and 4-chloropyridines.[5] The regioselectivity can be influenced by reaction conditions, but this method often requires separation of isomers.

  • From Pyridine via N-(4-pyridyl)pyridinium Chloride Hydrochloride: A classic method involves the reaction of pyridine with thionyl chloride or other reagents to form N-(4-pyridyl)pyridinium chloride, which is then thermally decomposed to yield 4-chloropyridine.[8][9] While historically significant, yields can be variable.[6]

Functionalization Strategies

Achieving specific substitution patterns requires careful strategic planning. Below are key methodologies categorized by the position of the substituent.

Introducing substituents at the C2 position is often achieved by starting with an appropriately substituted pyridine precursor. For instance, the synthesis of 2-amino-4-chloropyridine, a valuable intermediate, can be accomplished via a multi-step sequence starting from 2-picoline or 2-pyridine carboxylic acid.[10][11]

Experimental Protocol: Large-Scale Synthesis of 2-Amino-4-chloropyridine [11]

This protocol is an example of a synthetic route starting from a pre-functionalized pyridine.

  • Step 1: Chlorination of 2-Amino-4-picoline. 2-Amino-4-picoline is subjected to chlorination using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms onto the ring.

  • Step 2: Diazotization and Reduction. The amino group can be used to direct further functionalization or can be the target of modification itself. In many literature routes, a precursor like 4-chloropyridine-2-carboxylic acid is converted to an amide.

  • Step 3: Hofmann Rearrangement. The resulting 4-chloropyridine-2-carboxamide undergoes a Hofmann rearrangement to yield the target 2-amino-4-chloropyridine.[10]

The C3 position is less electronically activated. Therefore, its functionalization often relies on directed metalation or starting from a 3-substituted precursor.

  • Directed Ortho-Metalation: A directing group at C3 (or C2) can facilitate deprotonation at an adjacent position. For example, an amide or carbamate group at C3 can direct lithiation to the C4 position, after which the lithium can be quenched with an electrophilic chlorine source (e.g., hexachloroethane) to install the chloro group.[12] This method provides excellent regiocontrol.

Diagram: Directed Ortho-Metalation Workflow

G Start 3-Substituted Pyridine (e.g., N-Boc-3-aminopyridine) Step1 Directed Lithiation (e.g., n-BuLi, LDA) Start->Step1 Intermediate 4-Lithiated Intermediate Step1->Intermediate Step2 Electrophilic Quench (e.g., C2Cl6) Intermediate->Step2 Product 3-Substituted-4-chloropyridine Step2->Product

Caption: Workflow for synthesizing 3-substituted-4-chloropyridines.

Part 2: Reactivity and Key Transformations

The synthetic power of substituted 4-chloropyridines lies in the selective reactivity of the C-Cl bond. This section details the cornerstone transformations that make these compounds invaluable synthetic intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most important transformation of 4-chloropyridines. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than a chlorine at C3.[13]

Causality of Enhanced Reactivity: This heightened reactivity is a direct consequence of the electronic influence of the ring nitrogen atom. During nucleophilic attack at C4, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge in this intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the transition state lowers the activation energy of the reaction, accelerating the substitution.[13][14] In contrast, attack at the C3 position does not allow for such resonance stabilization involving the nitrogen, resulting in a much slower reaction.

Diagram: SNAr Mechanism at C4-Position

G cluster_0 S(N)Ar at C4-Position R1 Substituted 4-Chloropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) R1->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted 4-Nu-Pyridine Meisenheimer->Product - Cl⁻ Res1 Charge delocalized onto ring nitrogen Meisenheimer->Res1 LeavingGroup Cl⁻

Caption: The SNAr mechanism is stabilized by the ring nitrogen.

This reaction is broadly applicable, allowing for the introduction of a wide range of functionalities.

Nucleophile ClassExample NucleophileResulting Functional Group
O-Nucleophiles Sodium methoxide (NaOMe)Methoxy
PhenolsAryl ether
N-Nucleophiles Ammonia, primary/secondary aminesAmino, alkylamino[15]
Azoles (e.g., pyrazole)Azolyl
S-Nucleophiles Sodium thiomethoxide (NaSMe)Methylthio
Mercaptoacetic acidThioacetic acid ether[7]
Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and 4-chloropyridines are excellent substrates. While chloroarenes are generally less reactive than their bromo or iodo counterparts, modern catalyst systems have made their use routine.

  • Suzuki-Miyaura Coupling: This is a widely used reaction to form C-C bonds by coupling the 4-chloropyridine with a boronic acid or ester. Nickel-based catalysts, often with specialized ligands like ProPhos derivatives, have shown excellent efficacy for coupling heteroaryl chlorides.[16]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, coupling the 4-chloropyridine with a primary or secondary amine. It offers an alternative to direct SNAr and is often milder and more general.

  • Sonogashira Coupling: This reaction allows for the installation of alkyne moieties by coupling with a terminal alkyne, typically using a palladium/copper co-catalyst system.

Causality Behind Catalyst Choice: The choice of metal and ligand is critical. For less reactive aryl chlorides, electron-rich and sterically bulky phosphine ligands are often required. These ligands promote the initial oxidative addition step—often the rate-limiting step for aryl chlorides—and facilitate the final reductive elimination to turn over the catalytic cycle. Nickel catalysts are often preferred for challenging couplings due to their different reactivity profiles compared to palladium.[16]

Part 3: Applications in Drug Discovery

The synthetic versatility of substituted 4-chloropyridines directly translates to their significant role in medicinal chemistry. The pyridine scaffold is a known "privileged structure," meaning it is capable of binding to a wide range of biological targets. The ability to decorate this scaffold using the chemistry described above allows for the fine-tuning of a compound's pharmacological properties.

Drug/IntermediateTherapeutic AreaRole of the Substituted 4-Chloropyridine
Crizotinib Intermediate Oncology (ALK Inhibitor)4-Chloropyridine is a key starting material for constructing the 4-(4-Iodo-1H-pyrazol-1-yl)piperidine fragment via SNAr and subsequent hydrogenation.[5]
Cephapirin Precursor Antibiotic4-Chloropyridine reacts with mercaptoacetic acid in an SNAr reaction to form a key precursor for this cephalosporin antibiotic.[7]
Nevirapine Analogue Antiviral (NNRTI)3-Amino-2,4-dichloropyridines serve as building blocks for analogues of the anti-HIV drug Nevirapine.[17]
Various Kinase Inhibitors Oncology, InflammationThe 4-chloropyridine moiety is a common entry point for synthesizing libraries of kinase inhibitors, where the chlorine is displaced by various amine nucleophiles to probe the active site.[10]

The prevalence of the pyridine ring in FDA-approved drugs underscores its importance, with a significant percentage of these drugs containing this heterocycle.[1] The synthetic accessibility and predictable reactivity of substituted 4-chloropyridines ensure they will remain a staple in the drug discovery pipeline.

Conclusion

Substituted 4-chloropyridines represent a class of chemical intermediates whose value is rooted in a perfect balance of stability and reactivity. The C4-chloro substituent provides a reliable and versatile handle for introducing molecular diversity through robust and well-understood chemical transformations like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. Understanding the electronic principles that govern this reactivity allows researchers to rationally design synthetic routes to complex molecular targets. As the demand for novel, highly functionalized small molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of substituted 4-chloropyridine chemistry will undoubtedly continue to expand.

References

Navigating the Solubility Landscape of 2-Boc-amino-3-iodo-4-chloropyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Boc-amino-3-iodo-4-chloropyridine, a key building block in contemporary pharmaceutical research. Recognizing the scarcity of public-domain quantitative data for this specific molecule, this document emphasizes the fundamental principles and practical methodologies for determining its solubility in a range of organic solvents. We delve into the molecular factors influencing solubility, present detailed protocols for both qualitative and quantitative solubility assessment, and discuss the critical distinction between thermodynamic and kinetic solubility. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively work with this compound and anticipate its behavior in various solvent systems.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that profoundly influences its journey from the laboratory to clinical application. Poor solubility can lead to challenges in formulation, inaccurate biological assay results, and diminished bioavailability. This compound, with its substituted pyridine core, is a versatile intermediate in the synthesis of complex therapeutic agents. A thorough understanding of its solubility is paramount for efficient process development, purification, and formulation design.

Molecular Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

PropertyValueSource
Chemical Name tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate[1][2]
CAS Number 868733-96-4[3][4]
Molecular Formula C₁₀H₁₂ClIN₂O₂[3][4]
Molecular Weight 354.57 g/mol [3][4]
Appearance White to off-white solid/crystals[1][5]
Predicted Boiling Point 334.1±42.0 °C[3][6]
Predicted Density 1.723±0.06 g/cm³[3][6]
Predicted pKa 11.10±0.70[3][6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[7][8]

The molecule possesses several key features that dictate its solubility:

  • The Pyridine Ring: A polar heterocyclic aromatic ring containing a nitrogen atom capable of hydrogen bonding.[9]

  • The Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group is nonpolar and increases the lipophilicity of the molecule, which generally enhances solubility in nonpolar organic solvents.[10]

  • Halogen Substituents: The presence of both a chloro and an iodo group increases the molecular weight and polarizability of the molecule. These substituents can engage in halogen bonding and other non-covalent interactions, influencing how the molecule interacts with solvent molecules.[11][12]

Based on these structural attributes, a general solubility profile can be predicted. The presence of the large, nonpolar Boc group suggests that this compound will exhibit limited solubility in highly polar solvents like water, but good solubility in a range of common organic solvents. One source suggests that similar halogenated pyridine derivatives have good solubility in solvents like tetrahydrofuran (THF), dichloromethane, and ethyl acetate.[10]

Theoretical Framework: Factors Governing Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility. This is governed by the intermolecular forces between the solute (this compound) and the solvent.

  • Polarity Matching: Solvents with a polarity similar to the solute will generally be more effective at dissolving it. The subject molecule has both polar (pyridine ring, carbamate linkage) and nonpolar (Boc group, halogen atoms) regions, suggesting it will be most soluble in solvents of intermediate polarity.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the Boc-amino group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic polar solvents (e.g., DMSO, DMF) can act as acceptors.

  • Van der Waals Forces: These forces are significant, especially with the large, polarizable iodine atom and the overall size of the molecule.

Experimental Determination of Solubility: Protocols and Methodologies

Given the lack of specific public data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This is a rapid, small-scale method to quickly assess solubility in a range of solvents.

Protocol:

  • Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different organic solvent from the list in Section 5.

  • Agitation: Cap the vials and vortex or shake vigorously for 1-2 minutes at a controlled ambient temperature (e.g., 25°C).

  • Observation: Visually inspect each vial against a dark background.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble/Slightly Soluble: The majority of the solid remains undissolved.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.[13] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into flask prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis1 Extract aliquot of supernatant sep->analysis1 analysis2 Dilute if necessary analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC, UV-Vis) analysis2->analysis3

Caption: Workflow for the shake-flask solubility method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains at equilibrium) to a sealed flask containing a known volume of the desired organic solvent.

  • Equilibration: Place the flask in a shaker bath at a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or by filtering through a syringe filter (e.g., 0.22 µm PTFE).[14]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][15] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as these terms are often used interchangeably but represent different phenomena.[16][17]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[17] The shake-flask method, with a sufficiently long equilibration time, measures thermodynamic solubility.

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like dimethyl sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[18] The concentration at which precipitation is first observed is the kinetic solubility. This value can be higher than the thermodynamic solubility because it can lead to the formation of a supersaturated solution, which is thermodynamically unstable.[16]

Logical Relationship of Solubility Concepts

G A Compound & Solvent B Thermodynamic Solubility (Equilibrium State) A->B C Kinetic Solubility (Apparent, may be supersaturated) A->C C->B May precipitate to D Shake-Flask Method (Long Equilibration) D->B Measures E High-Throughput Screening (DMSO stock method) E->C Measures

Caption: Relationship between solubility concepts and methods.

Predicted Solubility in Common Organic Solvents

The following table provides an educated prediction of the solubility of this compound in a variety of common organic solvents, based on its structural features and general principles of solubility. These should be experimentally verified.

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Hexane 0.1NonpolarLowMismatch in polarity.
Toluene 2.4Nonpolar, AromaticModerateAromatic ring may interact favorably with the pyridine ring.
Diethyl Ether 2.8Polar AproticModerate to HighGood balance of polarity for the molecule's features.
Dichloromethane (DCM) 3.1Polar AproticHighOften a good solvent for moderately polar organic compounds.
Ethyl Acetate 4.4Polar AproticHighGood balance of polarity and hydrogen bond accepting capability.
Acetone 5.1Polar AproticHighPolar aprotic nature is suitable for the solute.
Isopropanol 3.9Polar ProticModerateCan act as a hydrogen bond donor, but alkyl chain reduces polarity.
Ethanol 4.3Polar ProticModerateSimilar to isopropanol.
Methanol 5.1Polar ProticLow to ModerateHigher polarity may be less favorable for the nonpolar Boc group.
Acetonitrile 5.8Polar AproticModerate to HighGood solvent for many organic molecules.
Tetrahydrofuran (THF) 4.0Polar AproticHighOften an excellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF) 6.4Polar AproticHighStrong polar aprotic solvent, good at solvating complex organics.
Dimethyl Sulfoxide (DMSO) 7.2Polar AproticHighVery strong polar aprotic solvent.
Water 10.2Polar ProticVery LowHighly polar nature is incompatible with the lipophilic Boc group.[16]

Conclusion

References

Methodological & Application

Application Note: Strategic Suzuki Coupling of 2-Boc-amino-3-iodo-4-chloropyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing the versatile building block, 2-Boc-amino-3-iodo-4-chloropyridine. We will dissect the strategic considerations underpinning this reaction, offering detailed protocols and mechanistic insights tailored for researchers, medicinal chemists, and professionals in drug development. This note emphasizes the chemoselectivity of the reaction, leveraging the differential reactivity of the iodo and chloro substituents to enable sequential, site-selective functionalization.

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific building block, this compound, offers a powerful platform for generating diverse molecular libraries. Its utility lies in the two distinct halogen atoms, which can be selectively addressed in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed Suzuki conditions, allowing for a stepwise approach to molecular elaboration.[1]

This inherent reactivity difference enables the initial coupling at the C-3 position (iodine) while leaving the C-4 position (chlorine) intact for a subsequent, potentially different, cross-coupling reaction. This strategy is invaluable for creating complex, three-dimensional molecules from a single, readily available starting material. The Boc-protecting group on the C-2 amine ensures stability and prevents interference during the coupling process, and can be readily removed in a later synthetic step.

Mechanistic Considerations & Chemoselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, proceeding via a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The key to the selective functionalization of this compound lies in the relative rates of the oxidative addition step for C-I and C-Cl bonds.

The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[2] The bond dissociation energy of the C-I bond is considerably lower than that of the C-Cl bond, leading to a much faster rate of oxidative addition at the iodinated position.[2] This allows for precise control over the reaction outcome by careful selection of reaction conditions.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Intermediate OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R'-L₂ Intermediate Transmetal->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Regeneration ArR Ar-R' Coupled Product RedElim->ArR ArX 2-Boc-amino-3-iodo- 4-chloropyridine (Ar-X) ArX->OxAdd Boronic R'-B(OR)₂ Boronic Acid/Ester Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By employing standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, under relatively mild conditions, the reaction can be directed exclusively to the C-3 position. More forcing conditions or the use of specialized catalysts designed for C-Cl activation would be required to engage the C-4 chloro-substituent.[5][6]

Recommended Protocol: Selective Suzuki Coupling at the C-3 Position

This protocol details a reliable method for the selective coupling of an arylboronic acid to the C-3 position of this compound.

Materials and Reagents
  • This compound

  • Arylboronic acid (or boronic ester) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be a suspension.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the flask. The mixture will typically change color upon addition of the catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material (this compound) is a key indicator of reaction completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Pyridine, Boronic Acid, Base B Purge with Inert Gas (Ar or N₂) A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

The success of the Suzuki coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

Parameter Recommendation & Rationale Troubleshooting
Catalyst Pd(PPh₃)₄: Generally reliable and commercially available. Pd(dppf)Cl₂: Often shows higher activity and is more air-stable. Use 2-5 mol%.Low Conversion: Increase catalyst loading or try a different catalyst/ligand system. Ensure the catalyst is not degraded.[7]
Base K₂CO₃ or Na₂CO₃: Standard, cost-effective choices. Cs₂CO₃: A stronger base, often effective for less reactive boronic acids. Use 2-3 equivalents.[4][8][9][10][11]Side Reactions/Decomposition: The base may be too strong. Consider a milder base like K₃PO₄.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O: A mixed aqueous system is standard and aids in dissolving the base and boronate salt.Poor Solubility: Try a different solvent system like DMF or THF. Ensure the solvent is properly degassed to prevent catalyst deactivation.[12]
Temperature 80-100 °C: A good starting point. Higher temperatures can sometimes be required but may lead to decomposition.No Reaction: Increase the temperature in increments. Decomposition: Lower the temperature and extend the reaction time.
Boronic Acid Use high-purity boronic acid. Impurities can inhibit the catalyst. 1.1-1.5 equivalents are typically sufficient.Deboronation: Use fresh boronic acid and ensure the reaction is properly deoxygenated.[12]

Subsequent Functionalization at C-4

Once the C-3 position is successfully functionalized, the remaining chloro-substituent at the C-4 position can be targeted in a second cross-coupling reaction. This typically requires more forcing conditions, such as:

  • More active catalysts: Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium source are often necessary for efficient C-Cl bond activation.[6][13]

  • Stronger bases: Bases like K₃PO₄ or CsF may be required.

  • Higher temperatures: Reaction temperatures may need to be elevated above 100 °C.

This stepwise approach allows for the controlled and predictable synthesis of highly substituted and complex pyridine derivatives, which is a significant advantage in the design of novel pharmaceutical compounds.

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of functionalized pyridine derivatives. By understanding the principles of chemoselectivity and carefully controlling the reaction parameters, researchers can efficiently generate a wide array of molecules for screening in drug discovery programs. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this valuable synthetic transformation.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of Halogenated Pyridines

The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction, which typi[1][2][3]cally employs a palladium catalyst and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups. These characteristics hav[1][4]e established the Sonogashira coupling as an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.

Pyridine scaffolds are p[1][5]revalent structural motifs in a vast number of FDA-approved drugs. The targeted introduction of alkynyl groups onto the pyridine ring via Sonogashira coupling can profoundly influence the biological activity of these molecules. Alkynes can serve as rigid linkers, modulate electronic properties, or introduce unique steric features, making this reaction a key strategy in drug discovery and development.

This document provides a[6] comprehensive guide and detailed protocol for the Sonogashira coupling of a specific, functionally rich substrate: 2-Boc-amino-3-iodo-4-chloropyridine. The presence of multiple reactive sites—an iodo, a chloro, and a Boc-protected amino group—necessitates a carefully optimized protocol to achieve selective alkynylation at the most reactive position.

Scientific Rationale and Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: [2][7] The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide.

  • Copper Cycle: Con[7]currently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: [1][8]The copper acetylide then transfers the alkyne group to the palladium complex in a step known as transmetalation.

  • Reductive Eliminati[7]on: Finally, the desired product is formed through reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst.

For the substrate 2-Boc-[9]amino-3-iodo-4-chloropyridine, the regioselectivity of the reaction is a critical consideration. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl. Therefore, the reaction i[1][7]s expected to occur selectively at the C-I bond over the C-Cl bond. The Boc-protecting group on the amine is generally stable under the mild, basic conditions of the Sonogashira reaction.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI solvent Add Anhydrous, Degassed Solvent reagents->solvent base Add Amine Base solvent->base degas1 Degas Mixture base->degas1 alkyne Add Terminal Alkyne (Dropwise) degas1->alkyne heat Heat to Specified Temperature alkyne->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench (aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableSubstrate
Terminal Alkyne≥97%Commercially AvailableCoupling Partner (e.g., Phenylacetylene)
Pd(PPh₃)₂Cl₂≥98%Commercially AvailablePalladium Catalyst
Copper(I) Iodide (CuI)≥98%Commercially AvailableCo-catalyst
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableBase and Solvent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableCo-solvent
Argon or Nitrogen GasHigh PurityInert Atmosphere
Ethyl AcetateACS GradeExtraction Solvent
Saturated aq. NH₄ClQuenching Solution
BrineWashing Solution
Anhydrous Sodium SulfateDrying Agent
Silica Gel230-400 meshColumn Chromatography

Instrumentation:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (Et₃N) in a 1:2 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the catalyst.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the specific alkyne used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Boc-amino-4-chloro-3-(alkynyl)pyridine.

Catalytic Cycle Diagram

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-I] pd0->pd_complex Oxidative Addition product_pd [Ar-Pd(II)(L)₂-C≡CR'] pd_complex->product_pd Transmetalation product_pd->pd0 Reductive Elimination product Ar-C≡CR' product_pd->product cuI CuI cu_alkyne [Cu-C≡CR'] cuI->cu_alkyne cu_alkyne->pd_complex cu_alkyne->cuI Regenerates CuI aryl_halide Ar-I aryl_halide->pd_complex alkyne H-C≡CR' alkyne->cu_alkyne baseH Base-H⁺ I⁻ alkyne->baseH base Base (Et₃N) base->cu_alkyne base->baseH

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Ensure anhydrous and oxygen-free conditions. Use fresh catalyst and degas solvents thoroughly.
2. Insufficient temperature.2. Increase the reaction temperature in 10 °C increments.
3. Poor quality reagents.3. Use high-purity, anhydrous reagents and solvents.
Formation of Side Products (e.g., Glaser coupling) 1. Presence of oxygen.1. Maintain a strict inert atmosphere throughout the reaction.
2. High catalyst loading.2. Reduce the amount of copper(I) iodide.
De-Boc Protection 1. Prolonged reaction time at high temperature.1. Monitor the reaction closely and stop it once the starting material is consumed.
2. Acidic impurities.2. Ensure the base is of high quality and used in sufficient excess.
Reaction Stalls 1. Catalyst deactivation.1. Add a fresh portion of the palladium catalyst.
2. Insufficient base.2. Add more triethylamine to the reaction mixture.

Conclusion

The Sonogashira coupling of this compound provides an efficient and selective route to valuable 3-alkynylated pyridine derivatives. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of anhydrous conditions, high yields of the desired product can be achieved. The protocol outlined in this application note serves as a robust starting point for researchers and drug development professionals seeking to incorporate alkynyl moieties into complex heterocyclic systems.

References

Application Notes & Protocols: Strategic Utilization of 2-Boc-amino-3-iodo-4-chloropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(tert-butoxycarbonylamino)-3-iodo-4-chloropyridine. This trifunctional heterocyclic building block offers a powerful platform for the synthesis of complex, highly substituted pyridine scaffolds. We will explore the causality behind its reactivity, provide field-proven, step-by-step protocols for its sequential functionalization via cross-coupling and deprotection reactions, and discuss its role in the development of biologically active molecules, particularly kinase inhibitors.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of medicinal chemistry, privileged scaffolds—core structures that are recurrent in known drugs and biologically active compounds—are of immense value. The substituted pyridine ring is one such scaffold, appearing in numerous therapeutic agents.[1][2] The utility of a synthetic building block is defined by its ability to allow for controlled, sequential, and diverse modifications. 2-Boc-amino-3-iodo-4-chloropyridine (CAS 868733-96-4) is an exemplary reagent in this regard, possessing three distinct reactive sites with orthogonal reactivity.[3][4][5]

The strategic advantage of this molecule lies in the differential reactivity of its two carbon-halogen bonds and the presence of a protected amine:

  • C-I Bond (Position 3): The carbon-iodine bond is the most labile and reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for initial, selective functionalization at the 3-position under relatively mild conditions.[6]

  • C-Cl Bond (Position 4): The carbon-chlorine bond is significantly more robust and less reactive. It typically requires more forcing conditions or highly active catalyst systems to undergo oxidative addition, allowing it to remain intact during the initial modification at the C-I bond.[7][8]

  • N-Boc Group (Position 2): The tert-butyloxycarbonyl (Boc) protecting group renders the 2-amino group temporarily inert to the basic and nucleophilic conditions of many cross-coupling reactions. It can be cleanly removed under acidic conditions late in the synthetic sequence to reveal a primary amine, which can then be used as a handle for further diversification.[9][10]

This hierarchy of reactivity enables a logical and predictable synthetic workflow for building molecular complexity.

cluster_reagent This compound cluster_sites Reactive Sites & Reactivity Hierarchy cluster_reactions Applicable Transformations Reagent Structure Iodo C3-Iodo Chloro C4-Chloro Iodo->Chloro More Reactive >> Coupling Suzuki, Sonogashira, Buchwald-Hartwig Iodo->Coupling Boc N2-Boc Chloro->Boc More Reactive >> Chloro->Coupling Harsher Conditions Deprotection Acid-mediated Deprotection Boc->Deprotection

Fig. 1: Reactivity sites of this compound.

Regioselective Cross-Coupling Reactions: Functionalizing the Pyridine Core

The cornerstone of this reagent's utility is the ability to perform palladium-catalyzed cross-coupling reactions with high regioselectivity. The primary transformation targets the C3-Iodo position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds and is widely used in medicinal chemistry to construct biaryl scaffolds.[11][12] When using this compound, the reaction can be tuned to selectively couple a boronic acid or ester at the C3 position.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) is standard. For challenging couplings or subsequent reactions at the C4-Cl position, more electron-rich and bulky biarylphosphine ligands are necessary to facilitate the difficult oxidative addition of the C-Cl bond.[8]

  • Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[13]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Water is essential for dissolving the inorganic base and aiding in the formation of the active boronate.

ParameterConditionRationale
Substrate This compound1.0 eq (Limiting Reagent)
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5 eq
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1-5 mol%
Ligand SPhos or XPhos2-10 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq
Solvent 1,4-Dioxane / H₂O4:1 to 10:1 ratio
Temperature 80 - 100 °CBalances reaction rate and selectivity
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of Pd(0) catalyst
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (354 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and K₂CO₃ (414 mg, 3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).[8][11]

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[14] This reaction is highly selective for the C-I bond, allowing for the introduction of an alkyne moiety at the C3 position. These alkynes are versatile handles for further chemistry, such as click reactions or cyclizations.

Causality of Experimental Choices:

  • Catalyst System: This reaction uniquely employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to catalyze the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.[15][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX byproduct and to act as the solvent.

ParameterConditionRationale
Substrate This compound1.0 eq
Coupling Partner Terminal Alkyne1.1 - 1.5 eq
Palladium Catalyst Pd(PPh₃)₂Cl₂2-5 mol%
Copper Co-catalyst CuI1-5 mol%
Base / Solvent Triethylamine (Et₃N)Serves as base and solvent
Temperature Room Temperature to 60 °CMild conditions preserve sensitive groups
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative homocoupling of alkyne
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation for synthesizing many pharmaceutical agents.[17][18] While amination of the C-Cl bond is possible, it requires more specialized and active catalyst systems.[7][19] The initial, more facile reaction occurs at the C-I position.

Causality of Experimental Choices:

  • Catalyst System: Highly active catalysts are needed, especially for heteroaryl halides. A palladium source combined with sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) is essential for efficient oxidative addition and reductive elimination.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner, forming the active amide for the catalytic cycle.[7]

Unveiling the Amine: Boc Group Deprotection

After functionalizing the pyridine core, the 2-amino group can be revealed by removing the Boc protecting group. This is typically achieved under acidic conditions.[20][21]

Causality of Experimental Choices:

  • Acidic Reagent: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are used.[9][21] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[20]

  • Scavengers: The liberated tert-butyl cation is electrophilic and can cause side reactions by alkylating nucleophilic sites on the substrate.[22] Adding a scavenger like triethylsilane or anisole can trap this cation and prevent unwanted byproducts.

  • Safety Note: The deprotection reaction releases carbon dioxide and isobutylene gas. It should not be performed in a sealed vessel.[20][21]

Reagent SystemSolventTemperatureNotes
20-50% TFADichloromethane (DCM)0 °C to Room Temp.Volatile; easy removal. TFA is corrosive.[20][21]
4M HCl1,4-Dioxane or MethanolRoom Temp.Product isolated as HCl salt.[9]
  • Setup: Dissolve the Boc-protected pyridine (e.g., the product from Protocol 2.1, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2 mL) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: Dissolve the residue in a minimal amount of DCM and add saturated aqueous NaHCO₃ solution carefully until gas evolution ceases. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine, 4-chloro-3-phenylpyridin-2-amine.

Integrated Synthetic Strategy and Application in Kinase Inhibitor Synthesis

The true power of this compound is realized when these individual reactions are combined into a sequential functionalization workflow. This strategy allows for the systematic and controlled construction of highly decorated pyridine scaffolds, which are central to many kinase inhibitors.[23] Kinase inhibitors often feature a heterocyclic core that binds to the ATP pocket of the enzyme, with various substituents projecting into specific sub-pockets to achieve potency and selectivity.[24][25][26]

cluster_step1 Step 1: C3 Functionalization cluster_step2 Step 2: C4 Functionalization cluster_step3 Step 3: N2 Deprotection cluster_step4 Step 4: N2 Derivatization Start 2-Boc-amino- 3-iodo-4-chloropyridine S1 Suzuki or Sonogashira (Selective at C-I) Start->S1 S2 Buchwald-Hartwig or Suzuki (At C-Cl, Harsher Conditions) S1->S2 S3 Boc Deprotection (TFA or HCl) S2->S3 S4 Amide Coupling, Reductive Amination, etc. S3->S4 Final Complex Pyridine Scaffold (e.g., Kinase Inhibitor) S4->Final

Fig. 2: Sequential functionalization workflow for drug scaffold synthesis.

This workflow enables rapid analogue synthesis for structure-activity relationship (SAR) studies.[1][27][28][29] For instance, libraries of compounds can be generated by varying the coupling partners in Steps 1 and 2 and then introducing different functionalities at the 2-amino group in Step 4. Many potent kinase inhibitors, such as those targeting PIM-1, VEGFR-2, or HER-2, are based on related pyridopyrimidine or aminopyridine cores that can be accessed through these methods.[26][30][31]

Scaffold ClassTherapeutic Target ExampleReference
2,4-Disubstituted AminopyridinesAntimalarials[27]
Pyrido[2,3-d]pyrimidinesPIM-1 Kinase, CK2 Kinase[30][31]
2-AnilinopyridinesGeneral Kinase Inhibitors[25]
3,5-DiarylaminopyridinesAntimalarials[27]

Conclusion

This compound is a masterful tool for the medicinal chemist. Its well-defined reactivity hierarchy provides a reliable roadmap for constructing complex molecules. By leveraging selective cross-coupling reactions at the C3-iodo and C4-chloro positions, followed by deprotection and derivatization of the C2-amino group, researchers can efficiently access diverse libraries of novel compounds. The protocols and strategic insights provided herein serve as a practical guide for harnessing the full synthetic potential of this versatile building block in the pursuit of new therapeutic agents.

References

synthesis of substituted aminopyridines from 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Aminopyridines from 2-Boc-amino-3-iodo-4-chloropyridine

Introduction: The Strategic Value of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceutical agents targeting a wide array of diseases, including neurological disorders, cancers, and infectious diseases.[1][2][3] Their utility stems from the pyridine ring's ability to engage in hydrogen bonding and other key interactions within biological targets, while its substitution pattern allows for the precise tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[2]

This guide details the strategic utilization of This compound , a versatile building block designed for the efficient and regioselective synthesis of complex aminopyridine derivatives. The key to its utility lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the C-3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the C-4 position.[4] Concurrently, the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[5] This orthogonal reactivity allows for a sequential and highly controlled functionalization strategy, providing a robust pathway to novel and diverse chemical libraries.

Overall Synthetic Workflow

The synthetic approach is a multi-step process that leverages the unique reactivity of each position on the pyridine scaffold. The general sequence involves (1) selective functionalization at the more reactive C-3 iodo position, (2) subsequent reaction at the C-4 chloro position, and (3) final deprotection of the C-2 amino group.

G cluster_main Synthetic Pathway Overview Start 2-Boc-amino-3-iodo- 4-chloropyridine Intermediate1 C-3 Functionalized Intermediate Start->Intermediate1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate2 C-3, C-4 Di-substituted Intermediate Intermediate1->Intermediate2 C-4 Functionalization (e.g., SNAr, Buchwald-Hartwig) FinalProduct Final 2-Aminopyridine Derivative Intermediate2->FinalProduct Boc Deprotection (Acid-mediated)

Caption: High-level workflow for sequential functionalization.

Part 1: Regioselective Functionalization at the C-3 Position

The initial synthetic step exploits the greater reactivity of the carbon-iodine bond, allowing for selective cross-coupling at the C-3 position while leaving the C-4 chloro group untouched for subsequent transformations.[4]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[6][7] The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[8][9]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂(I) Pd0:e->PdII_Aryl:w R¹-I RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂(R²) PdII_Aryl:n->PdII_Diaryl:s R²-B(OH)₂ Base Transmetal Transmetalation PdII_Diaryl:w->Pd0:e R¹-R²

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

Boronic Acid PartnerBaseCatalyst (mol%)Temp (°C)Typical YieldNotes
Phenylboronic acidK₂CO₃Pd(PPh₃)₄ (3%)90>85%Standard conditions, highly effective.
4-Methoxyphenylboronic acidCs₂CO₃Pd(dppf)Cl₂ (3%)85>90%Electron-rich boronic acids often react faster.
3-Pyridylboronic acidK₃PO₄Pd(PPh₃)₄ (5%)10070-85%Heteroaryl boronic acids may require stronger bases or higher catalyst loading.[7]
4-Trifluoromethylphenylboronic acidK₂CO₃SPhos Pd G2 (2%)90>80%Electron-deficient partners couple efficiently with modern catalysts.
B. Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating valuable arylalkyne structures.[10] The reaction typically employs a dual-catalyst system of palladium and copper(I).[11]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).

  • Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a suitable amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be complete in 2-12 hours.

  • Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and proceed with a standard aqueous workup as described for the Suzuki coupling.

  • Purification: Purify the crude product using flash column chromatography.

Part 2: Diversification at the C-4 Position

With the C-3 position selectively functionalized, the C-4 chloro substituent becomes the target for diversification.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C-4 position (para to the nitrogen), facilitates the addition-elimination mechanism of SNAr.[5][12] This allows for the direct displacement of the chloride by a wide range of nucleophiles.

Experimental Protocol: SNAr with Amines

  • Reaction Setup: In a sealed vial or round-bottom flask, dissolve the C-3 functionalized intermediate (1.0 equiv.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dioxane.

  • Reagent Addition: Add the desired amine nucleophile (1.5-3.0 equiv.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0-4.0 equiv.).

  • Reaction: Heat the mixture to a high temperature, typically between 100-150 °C.

  • Monitoring & Workup: Monitor by LC-MS. After completion, cool the reaction, dilute with water to precipitate the product or dilute with ethyl acetate for extraction. Perform a standard aqueous workup.

  • Purification: Purify the product via flash chromatography or recrystallization.

B. Buchwald-Hartwig Amination

For less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[13][14] This palladium-catalyzed reaction is highly general but requires careful exclusion of oxygen.[15] The choice of ligand is critical for achieving high yields, especially with challenging aryl chlorides.[16]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or using Schlenk technique, combine the C-3 functionalized intermediate (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and the appropriate phosphine ligand (e.g., Xantphos, RuPhos, 0.02-0.05 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring.

  • Monitoring & Workup: Monitor by LC-MS. After completion, cool the reaction, filter through Celite, and concentrate. Dissolve the residue in an organic solvent and perform an aqueous workup.

  • Purification: Purify the desired product by flash column chromatography.

Data Summary: C-4 Functionalization Methods

ReagentMethodConditionsTypical YieldNotes
MorpholineSNArDMSO, 130 °C>90%Highly effective for secondary cyclic amines.
AnilineBuchwald-HartwigNaOtBu, Pd₂(dba)₃/Xantphos, Toluene, 110 °C75-90%Preferred method for less nucleophilic anilines.[16]
BenzylamineSNArDIPEA, Dioxane, 120 °C~85%Primary amines are often sufficiently nucleophilic for SNAr.
PhenolBuchwald-Hartwig (C-O coupling)Cs₂CO₃, Pd₂(dba)₃/BrettPhos, Toluene, 110 °C60-80%C-O coupling is also possible but often requires specialized ligands.

Part 3: Final Product Generation via Boc Deprotection

The final step is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to unveil the free 2-amino group. This is typically a high-yielding and clean transformation.[17]

Mechanism of Deprotection

The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which fragments to isobutene and a proton. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine.[18][19]

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the di-substituted, Boc-protected pyridine (1.0 equiv.) in an appropriate solvent such as dichloromethane (DCM), 1,4-dioxane, or ethyl acetate.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA, 5-10 equiv.) in DCM.[18]

    • A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature. The reaction is usually complete within 1-4 hours. CO₂ evolution will be observed.

  • Workup:

    • For TFA: Concentrate the reaction mixture in vacuo. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer, dry, and concentrate.

    • For HCl/Dioxane: The product often precipitates as the hydrochloride salt. The solid can be collected by filtration, or the solvent can be removed in vacuo. The free base can be obtained by dissolving the salt in water, basifying with NaOH or Na₂CO₃, and extracting with an organic solvent.[20][21]

  • Purification: If necessary, the final product can be purified by chromatography, recrystallization, or trituration.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile or neoprene).[22]

  • Inert Atmosphere Techniques: Palladium-catalyzed reactions, especially Buchwald-Hartwig aminations using air-sensitive ligands and bases, must be performed under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques to prevent catalyst deactivation.[23]

  • Organometallic Reagents: Handle organometallic reagents and strong bases like NaOtBu with extreme care, as they can be pyrophoric or highly reactive with moisture.

  • Solvents: Use anhydrous and degassed solvents for all cross-coupling reactions to ensure optimal catalyst performance and reproducibility.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from palladium catalysts, in accordance with institutional and local regulations.[22]

References

Application Note: Strategic Deprotection of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-3-iodo-4-chloropyridine scaffold is a critical building block in contemporary medicinal chemistry, valued for its utility in constructing complex heterocyclic systems through selective cross-coupling reactions at the C-3 iodo position. The temporary protection of the C-2 amino group with tert-butyloxycarbonyl (Boc) is a common and often necessary strategy to prevent unwanted side reactions during synthesis. However, the subsequent removal of the Boc group presents a distinct challenge: the deprotection conditions must be robust enough to cleave the carbamate without compromising the sensitive iodo and chloro substituents on the electron-deficient pyridine ring.

This application note provides a comprehensive guide to the deprotection of 2-Boc-amino-3-iodo-4-chloropyridine. It delves into the mechanistic underpinnings of common deprotection strategies, offers detailed, field-proven protocols, and presents a comparative analysis to guide researchers in selecting the optimal conditions for their specific synthetic context.

Mechanistic Considerations: The Chemistry of Boc Removal

The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[1][2] The stability of the Boc group to nucleophiles, bases, and hydrogenolysis makes it an excellent orthogonal protecting group.[3][4] Its cleavage relies on the formation of the stable tert-butyl cation.

The general mechanism proceeds via three key steps[5][6]:

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[7][8]

  • Fragmentation: The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][5]

  • Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas.[5][7] It is crucial to perform this reaction in a well-vented or open system to allow the CO2 to escape.[2][5]

The highly reactive tert-butyl cation generated during this process is the primary cause of potential side reactions.[9][10] It can act as an electrophile and alkylate any available nucleophiles on the substrate, a particular concern for electron-rich aromatic systems.[9][10] However, for the electron-deficient 2-amino-3-iodo-4-chloropyridine, intramolecular alkylation is less probable. The primary consideration is the stability of the carbon-halogen bonds under the chosen acidic conditions.

Selecting the Optimal Deprotection Strategy

The choice of deprotection method depends on the overall stability of the molecule and the presence of other acid-sensitive functional groups. For this compound, the principal options are strong acidic conditions, which are generally rapid and effective.

digraph "Boc_Deprotection_Decision_Tree" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Decision Workflow for Deprotection Method Selection", pad="0.5", nodesep="0.6", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Start: 2-Boc-amino-3-iodo-\n4-chloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; AcidStable [label="Are other acid-labile\ngroups present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; StandardConditions [label="Standard Acidic Conditions\n(TFA or HCl)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MildConditions [label="Consider Milder or\nAlternative Methods", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TFA_Choice [label="Need for rapid, complete\nremoval & volatile byproducts?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HCl_Choice [label="Prefer crystalline salt\nisolation & cost-effective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TFA_Protocol [label="Protocol 1:\nTFA in DCM", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl_Protocol [label="Protocol 2:\nHCl in Dioxane/MeOH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alternative_Protocols [label="Protocols 3 & 4:\nThermal or Oxalyl Chloride", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> AcidStable; AcidStable -> StandardConditions [label=" No "]; AcidStable -> MildConditions [label=" Yes "]; StandardConditions -> TFA_Choice; TFA_Choice -> TFA_Protocol [label=" Yes "]; TFA_Choice -> HCl_Choice [label=" No "]; HCl_Choice -> HCl_Protocol [label=" Yes "]; HCl_Choice -> StandardConditions [label=" No ", style=dotted]; MildConditions -> Alternative_Protocols; }

Caption: Decision workflow for selecting a deprotection method.

Comparative Overview of Deprotection Conditions

The following table summarizes common conditions for the deprotection of this compound, highlighting their advantages and disadvantages.

MethodReagents & SolventTemp.TimeTypical YieldAdvantagesDisadvantages
Protocol 1 20-50% TFA in DCM0°C to RT1-4 h>90%Fast, effective, volatile byproducts easy to remove.[11]TFA is corrosive and expensive; potential for side reactions with sensitive substrates.[12]
Protocol 2 4M HCl in Dioxane or MeOHRT1-16 h>90%Cost-effective, product precipitates as HCl salt aiding isolation.[13][14]Dioxane is a peroxide former; may be slower than TFA.[15]
Alternative 1 Neat H₂O or MeOH/TFE100-240°C0.5-2 hVariable"Green" method, avoids strong acids.[16][17]High temperatures may degrade sensitive substrates; requires sealed vessel or flow reactor.[17][18]
Alternative 2 Oxalyl Chloride in MeOHRT1-4 h>70%Very mild, tolerant of many functional groups.[4][16]Reagent is moisture-sensitive; stoichiometry can be critical.[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is often the go-to method for its speed and efficacy. The high volatility of the reagents simplifies purification.[11]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv., typically 20-25% v/v) to the stirred solution.[11][12]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, being more polar, will have a lower Rf value.[12]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the TFA salt.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-amino-3-iodo-4-chloropyridine.

  • The product can be further purified by silica gel chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA, often resulting in the precipitation of the product as a clean hydrochloride salt, which can be isolated by simple filtration.[13]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution (commercially available)

  • Anhydrous diethyl ether or MTBE

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a stirred solution or suspension of this compound (1.0 equiv) in a minimal amount of a suitable solvent like dioxane or methanol, add the 4M HCl in 1,4-dioxane solution (3-10 equiv.).[13][14]

  • Stir the mixture at room temperature for 2-16 hours. Often, a precipitate (the HCl salt of the product) will form during this time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether or MTBE to enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield 2-amino-3-iodo-4-chloropyridine hydrochloride.

  • If the free base is required, the hydrochloride salt can be suspended in an organic solvent and neutralized with an aqueous base (e.g., NaHCO₃ or NaOH), followed by extraction, drying, and solvent evaporation.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the deprotection is sluggish, particularly with the HCl method, gentle warming (e.g., to 40°C) can be applied, provided the substrate is thermally stable.[12] Alternatively, increasing the concentration or equivalents of the acid may be necessary.[12]

  • Substrate Instability: While the C-I and C-Cl bonds on the pyridine ring are generally stable to standard acidic deprotection, prolonged exposure to very strong acid or high temperatures could lead to degradation. It is always prudent to monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Alternative Methods for Highly Sensitive Substrates: Should the substrate prove unstable to strong acids, milder conditions should be explored. Thermal deprotection in boiling water or a high-boiling solvent like trifluoroethanol can be effective and avoids acids entirely.[16][17] Another excellent mild alternative is the use of oxalyl chloride in methanol, which has been shown to be effective for halogenated aromatic amines.[4]

Conclusion

The deprotection of this compound is a critical transformation that can be reliably achieved using standard acidic protocols. Both TFA in DCM and HCl in dioxane offer efficient and high-yielding routes to the desired aminopyridine. The choice between them often comes down to practical considerations such as cost, desired product form (free base vs. salt), and downstream processing. By understanding the underlying mechanism and potential pitfalls, researchers can confidently select and execute the optimal deprotection strategy, paving the way for the successful synthesis of complex, biologically active molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted 2-Aminopyridines

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals and agrochemicals, owing to their ability to act as bioisosteres for other aromatic systems and their capacity for engaging in crucial hydrogen bonding interactions with biological targets.[1][2] Among these, the 2-aminopyridine motif is a particularly privileged structure in medicinal chemistry, serving as a cornerstone for a wide array of therapeutic agents.[3][4] The ability to selectively functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety.[4]

The subject of this guide, 2-Boc-amino-3-iodo-4-chloropyridine, is a highly versatile building block for the synthesis of complex, polysubstituted pyridines. The presence of two distinct halogen atoms at the C3 and C4 positions, coupled with a protected amino group at C2, offers a rich platform for sequential and site-selective cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the linchpin for achieving selectivity in these transformations. Generally, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, a principle rooted in the disparity of their bond dissociation energies (C-I < C-Br < C-Cl).[7] This inherent reactivity difference allows for the selective functionalization at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions using this compound. We will delve into the mechanistic underpinnings of a representative Suzuki-Miyaura coupling, provide a detailed experimental protocol, and discuss key considerations for achieving high yields and selectivity.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10] The catalytic cycle, as illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X (Oxidative Addition Complex) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² (Transmetalation Complex) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Product) R1X R¹-X (2-Boc-amino-3-iodo- 4-chloropyridine) R1X->OxAdd R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (in this case, the C-I bond of this compound) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[11] The palladium center inserts itself into the carbon-iodine bond, leading to the formation of a square planar palladium(II) intermediate.[9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments (R¹ and R²) from the palladium(II) center, forming the desired C-C bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The reaction conditions can be optimized for different boronic acids or esters.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.01-0.05 equiv) and triphenylphosphine (0.02-0.10 equiv). The palladium and ligand can be added as solids or as a pre-mixed solution in a small amount of the reaction solvent.

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The reaction mixture should be thoroughly degassed by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection and optimization of several parameters. The following table summarizes key considerations for the Suzuki-Miyaura coupling of this compound.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is a stable Pd(0) source.[13][14]
Ligand PPh₃, Buchwald ligands (e.g., XPhos, SPhos), NHC ligands (e.g., IPr)The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands often improve reaction efficiency, especially for less reactive chlorides.[15][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[10][17]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous conditions may be necessary for some sensitive substrates.[18][19]
Temperature 80-120 °CThe reaction temperature influences the reaction rate. Higher temperatures may be required for less reactive coupling partners but can also lead to catalyst decomposition or side reactions.
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters)Boronic esters are often more stable and can be easier to handle and purify than boronic acids. They are generally effective coupling partners.[10]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere, as palladium catalysts can be sensitive to oxygen. Incomplete degassing can lead to catalyst deactivation.

  • Side Reactions: The formation of homocoupled products (R¹-R¹ and R²-R²) can sometimes be observed. This can be minimized by carefully controlling the stoichiometry of the reactants and ensuring efficient stirring.

  • Difficulty with C-Cl Coupling: While the C-I bond is the primary site of reaction, subsequent coupling at the C-Cl position may be desired. This typically requires more forcing conditions, such as higher temperatures and the use of more electron-rich and sterically hindered ligands (e.g., Buchwald-type ligands) that are more effective at activating the stronger C-Cl bond.[14]

  • Boc Deprotection: Under strongly basic or acidic conditions, or at elevated temperatures for prolonged periods, the Boc protecting group may be partially or fully cleaved. If this is observed, a milder base or lower reaction temperature should be considered.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the synthesis of highly functionalized 2-aminopyridine derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds, chemists can achieve selective functionalization at the C3 position, providing a gateway to a diverse range of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this field, enabling them to efficiently and effectively utilize this important synthetic transformation.

References

Application Notes and Protocols: Selective Functionalization of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Substituted pyridine rings are ubiquitous motifs in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their unique electronic properties and ability to engage in hydrogen bonding make them exceptional pharmacophores. Among these, the 2-aminopyridine scaffold is of particular interest. The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The compound 2-Boc-amino-3-iodo-4-chloropyridine is a highly valuable and versatile building block for drug discovery professionals. It presents two distinct and orthogonally reactive handles for carbon-carbon and carbon-heteroatom bond formation: a highly reactive C-I bond at the 3-position and a more robust C-Cl bond at the 4-position. This inherent difference in reactivity is the key to achieving selective functionalization. Mastering this selectivity allows for the controlled, stepwise construction of complex, polysubstituted pyridines, accelerating the synthesis of novel molecular entities.

This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of this scaffold using cornerstone palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices to empower researchers to not only replicate these methods but also to adapt them for their unique synthetic challenges.

Pillar 1: The Principle of Chemoselective Functionalization

The ability to selectively functionalize one halogen over another on the same aromatic ring is governed primarily by the relative bond strengths of the carbon-halogen bonds and, consequently, their reactivity in the rate-determining oxidative addition step of the catalytic cycle.[1][2] The established reactivity order for palladium-catalyzed cross-coupling reactions is:

C–I > C–OTf > C–Br >> C–Cl

This pronounced difference in reactivity between the C-I and C-Cl bonds is the foundation of our synthetic strategy. Under mild or standard cross-coupling conditions, the palladium catalyst will preferentially undergo oxidative addition into the weaker, more reactive C-I bond at the C3 position, leaving the C-Cl bond at C4 untouched. The functionalization of the more resilient C-Cl bond requires more forcing conditions, typically involving higher temperatures and specialized, highly active catalyst systems.[3] This two-tiered reactivity enables a powerful sequential functionalization strategy.

Below is a logical workflow illustrating this strategic approach.

G cluster_start Starting Material cluster_path1 Pathway 1: C3 Functionalization cluster_path2 Pathway 2: C4 Functionalization A This compound B Mild Conditions (e.g., Suzuki, Sonogashira) A->B Selective Reaction at C3 C C3-Functionalized Intermediate (2-Boc-amino-3-R-4-chloropyridine) B->C D Forcing Conditions (e.g., Suzuki, Buchwald-Hartwig) C->D Sequential Reaction at C4 E C3,C4-Difunctionalized Product (2-Boc-amino-3-R-4-R'-pyridine) D->E

Figure 1: General workflow for sequential functionalization.

Pillar 2: Protocols for Selective C3-Iodo Functionalization

The high reactivity of the carbon-iodine bond allows for its selective functionalization under relatively mild conditions. Standard Suzuki-Miyaura and Sonogashira coupling protocols are highly effective.

Suzuki-Miyaura Coupling: C-C Bond Formation at C3

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[4] It involves the palladium-catalyzed coupling of an organohalide with an organoboron reagent, typically a boronic acid or ester.[5]

Mechanism Insight: The reaction proceeds through a well-established catalytic cycle. The active Pd(0) species first undergoes oxidative addition into the C-I bond. Following this, the boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center in a step called transmetalation. The final step, reductive elimination, forms the desired C-C bond and regenerates the Pd(0) catalyst.[5]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex ox_add Oxidative Addition diorgano_pd R¹-Pd(II)L₂-R² pd2_complex->diorgano_pd transmetal Transmetalation diorgano_pd->pd0 product_out R¹-R² (Product) diorgano_pd->product_out red_elim Reductive Elimination reagents_in1 R¹-X (Aryl Iodide) reagents_in2 R²-B(OH)₂ + Base

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ (2 mol%) and a phosphine ligand like PPh₃ (8 mol%) can be used.

  • Solvent Addition: Add a degassed solvent mixture. A typical system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: C-C Alkyne Installation at C3

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[6] It uniquely employs a dual-catalyst system of palladium and copper.[7]

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting dialkynyl- or aryl-alkynyl-palladium(II) species yields the final product and regenerates the Pd(0) catalyst.[8]

Experimental Protocol: Selective Sonogashira Coupling at C3

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2-3 mol%), and the copper co-catalyst (e.g., CuI at 4-6 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS. Reactions are typically complete in 2-8 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.

ReactionCatalyst / LigandBaseSolventTemp (°C)Typical Yield
C3-Suzuki Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃ or Cs₂CO₃Dioxane/H₂O80-9075-95%
C3-Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEATHF or DMF25-4080-98%
Table 1: Summary of typical conditions for selective C3 functionalization.

Pillar 3: Sequential Protocols for C4-Chloro Functionalization

Once the C3 position has been successfully derivatized, the less reactive C4-chloro substituent can be targeted using more potent catalytic systems and higher temperatures.

Suzuki-Miyaura Coupling at C4

To activate the strong C-Cl bond, a more sophisticated catalyst system is required.[3] Bulky, electron-rich biarylphosphine ligands are essential for this transformation. They facilitate the difficult oxidative addition step and promote the final reductive elimination.[3][9]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling at C4

  • Starting Material: Use the product from the initial C3 coupling (e.g., 2-Boc-amino-3-aryl-4-chloropyridine).

  • Reagent Preparation: In an inert-atmosphere glovebox or Schlenk line, combine the C3-functionalized starting material (1.0 eq), the desired boronic acid (1.5 eq), and a strong base like K₃PO₄ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add a palladium pre-catalyst or a combination of a palladium source and a specialized ligand. Effective systems include Pd₂(dba)₃ (2-4 mol%) with a bulky biarylphosphine ligand such as SPhos or XPhos (4-8 mol%).

  • Solvent Addition: Add a dry, degassed, high-boiling solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture with vigorous stirring at 100-110 °C for 12-24 hours. Monitor for the consumption of the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the C3-Suzuki coupling.

Buchwald-Hartwig Amination: C-N Bond Formation at C4

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines.[10][11] This reaction is highly sensitive to conditions and requires a carefully chosen catalyst, ligand, and base to achieve high yields, especially with challenging chloropyridine substrates.[3]

Mechanism Insight: The catalytic cycle is analogous to other cross-coupling reactions. It begins with oxidative addition of the C-Cl bond to Pd(0). The amine then coordinates to the palladium(II) complex, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[12]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex ox_add Oxidative Addition amido_complex Ar-Pd(II)L₂-NR¹R² pd2_complex->amido_complex amide_form Amide Formation amido_complex->pd0 product_out Ar-NR¹R² (Product) amido_complex->product_out red_elim Reductive Elimination reagents_in1 Ar-X (Aryl Chloride) reagents_in2 HNR¹R² + Base

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination at C4

  • Starting Material: Use a C3-functionalized 2-Boc-amino-4-chloropyridine derivative.

  • Strictly Anhydrous/Inert Conditions: This reaction is highly sensitive to oxygen and moisture. All glassware must be rigorously dried, and the reaction must be set up in a glovebox or using advanced Schlenk techniques.

  • Reagent Preparation: In the inert atmosphere, combine the starting material (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a highly active ligand (e.g., BrettPhos, RuPhos, 4 mol%). Using a pre-formed palladacycle pre-catalyst (e.g., a G3 or G4 palladacycle) is often more reliable.[3]

  • Solvent Addition: Add a scrupulously dried and degassed aprotic solvent such as toluene or tert-amyl alcohol.

  • Reaction Execution: Heat the mixture with stirring at 90-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the organic phase with brine, dry, and concentrate. Purify by column chromatography.

ReactionCatalyst / LigandBaseSolventTemp (°C)Typical Yield
C4-Suzuki Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-11060-85%
C4-Amination Pd₂(dba)₃ / BrettPhos or RuPhosNaOtBu or LHMDSToluene or t-AmylOH90-11055-80%
Table 2: Summary of typical conditions for sequential C4 functionalization.

Conclusion

The this compound scaffold offers a reliable platform for constructing diverse and complex aminopyridine derivatives through a logical and selective functionalization strategy. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, researchers can first functionalize the C3 position under mild conditions before targeting the C4 position with more advanced, highly active catalyst systems. The protocols outlined herein provide a robust starting point for scientists in drug discovery and chemical development to unlock the full synthetic potential of this valuable building block.

References

The Strategic Utility of 2-Boc-amino-3-iodo-4-chloropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Advanced Synthetic Intermediates

Introduction: The Primacy of the Pyridine Scaffold and the Challenge of Regiocontrol

The substituted pyridine motif is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions, its metabolic stability, and its capacity to serve as a versatile scaffold for the presentation of diverse pharmacophoric elements. However, the synthesis of polysubstituted pyridines with precise regiochemical control remains a significant challenge for synthetic chemists. The ability to selectively introduce different functionalities at specific positions on the pyridine ring is paramount for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides a detailed guide to the application of 2-Boc-amino-3-iodo-4-chloropyridine , a highly versatile and strategically designed building block for the streamlined synthesis of complex pyridine derivatives. Its unique trifunctional nature—a Boc-protected amine at C2, an iodine at C3, and a chlorine at C4—offers a powerful platform for sequential and site-selective cross-coupling reactions, enabling the rapid construction of molecular diversity from a single, advanced intermediate.

Molecular Architecture and Strategic Advantages

The utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) complex compared to the more robust carbon-chlorine bond.[3][4] This reactivity differential is the key to achieving selective functionalization.

Key Features:

  • Orthogonal Halogen Reactivity: The iodo group at the C3 position serves as a highly reactive handle for a primary cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), leaving the chloro group at the C4 position intact for a subsequent, distinct coupling event under more forcing conditions.[3]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group at the C2 position serves a dual purpose. It deactivates the amine towards unwanted side reactions during the initial coupling steps and prevents potential catalyst inhibition that can be caused by a free amino group.[5] This protecting group can be readily removed under acidic conditions to reveal the free amine for further derivatization, such as amide bond formation or reductive amination.

  • Strategic Positioning: The 2,3,4-substitution pattern is frequently found in kinase inhibitors and other biologically active molecules, making this building block particularly relevant for modern drug discovery programs.[6][7]

The logical workflow for the sequential functionalization of this building block is depicted below:

G A This compound B First Cross-Coupling (e.g., Suzuki, Sonogashira) Selective at C3-Iodo A->B C 3-Substituted-2-Boc-amino-4-chloropyridine B->C D Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) At C4-Chloro C->D E 3,4-Disubstituted-2-Boc-aminopyridine D->E F Boc Deprotection (e.g., TFA, HCl) E->F G Final Derivatization (e.g., Amidation, Alkylation) F->G Free Amine H Fully Functionalized Pyridine Scaffold G->H

Caption: Sequential functionalization workflow.

Application in the Synthesis of Kinase Inhibitors

A prime example of the strategic application of this scaffold is in the synthesis of complex macrocyclic kinase inhibitors such as Lorlatinib (PF-06463922), a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1.[1][8] While the reported large-scale synthesis of Lorlatinib employs a related brominated pyridine derivative, the underlying strategy of sequential cross-coupling to build up the core structure is directly applicable.[1] The ability to introduce an aryl or heteroaryl group at the C3 position via a Suzuki coupling, followed by the introduction of a different moiety at the C4 position, is a convergent and efficient approach to building the complex architectures required for potent and selective kinase inhibition.

Experimental Protocols: A Guide to Sequential Cross-Coupling

The following protocols are generalized procedures for the sequential functionalization of this compound. Researchers should note that reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Protocol 1: First Selective Cross-Coupling at the C3-Iodo Position (Suzuki-Miyaura Reaction)

This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the more reactive C3-iodo position.

Reaction Scheme: this compound + R-B(OH)₂ → 2-Boc-amino-3-R-4-chloropyridine

Reagent/ComponentMolar Eq.MWAmount (for 1 mmol scale)Notes
This compound1.0354.57 g/mol 354.6 mgLimiting Reagent
Aryl/Heteroaryl Boronic Acid1.2 - 1.5VariableVariableEnsure high purity.
Pd(PPh₃)₄0.03 - 0.051155.56 g/mol 35 - 58 mgOther Pd(0) or Pd(II) precatalysts can be used.
Na₂CO₃ (2M aq. solution)2.0 - 3.0105.99 g/mol 1.0 - 1.5 mLBase is crucial for transmetalation.[6]
1,4-Dioxane or DME--5 - 10 mLDegassed solvent is recommended.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 8 mL) followed by the aqueous sodium carbonate solution (2.0 M, 1.5 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The lower temperature helps to ensure selectivity for the iodo position over the chloro position.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Second Cross-Coupling at the C4-Chloro Position (Buchwald-Hartwig Amination)

This protocol describes the introduction of a primary or secondary amine at the C4 position of the 3-substituted intermediate. The less reactive C-Cl bond typically requires more active catalyst systems and potentially higher temperatures.[2][9]

Reaction Scheme: 2-Boc-amino-3-R-4-chloropyridine + R¹R²NH → 2-Boc-amino-3-R-4-(NR¹R²)pyridine

Reagent/ComponentMolar Eq.MWAmount (for 1 mmol scale)Notes
3-Substituted-2-Boc-amino-4-chloropyridine1.0VariableVariableStarting material from Protocol 1.
Amine (R¹R²NH)1.2VariableVariable
Pd₂(dba)₃0.02915.72 g/mol 18.3 mgPalladium precatalyst.
XPhos or RuPhos0.04476.6 g/mol 19.1 mgBulky electron-rich phosphine ligands are critical.[10]
NaOt-Bu or K₃PO₄1.5 - 2.096.11 g/mol 144 - 192 mgStrong, non-nucleophilic base.
Toluene or Dioxane--5 - 10 mLAnhydrous and degassed.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 3-substituted-2-Boc-amino-4-chloropyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol) to an oven-dried vial or flask.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

G cluster_0 Protocol 1: Suzuki Coupling at C3 cluster_1 Protocol 2: Buchwald-Hartwig at C4 A 2-Boc-amino-3-iodo- 4-chloropyridine C Pd(PPh₃)₄, Na₂CO₃ 1,4-Dioxane, 80-90°C A->C B R-B(OH)₂ B->C D 3-Aryl-2-Boc-amino- 4-chloropyridine C->D E 3-Aryl-2-Boc-amino- 4-chloropyridine G Pd₂(dba)₃, XPhos NaOtBu, Toluene, 110°C E->G F R¹R²NH F->G H 3-Aryl-4-amino- 2-Boc-aminopyridine G->H

Caption: Experimental workflow for sequential coupling.

Protocol 3: Boc Group Deprotection

The final step before further derivatization of the C2-amine is the removal of the Boc protecting group.

Reaction Scheme: 3,4-Disubstituted-2-Boc-aminopyridine → 3,4-Disubstituted-2-aminopyridine

Procedure:

  • Dissolve the Boc-protected pyridine (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the free amine, which can often be used without further purification.

Conclusion

This compound is a sophisticated synthetic intermediate that embodies the principles of modern synthetic strategy. By leveraging the inherent reactivity differences between its halogen substituents, it provides a reliable and efficient platform for the regiocontrolled, sequential synthesis of highly functionalized pyridine derivatives. The protocols outlined herein provide a robust starting point for researchers in drug discovery to exploit this building block for the rapid generation of novel chemical entities and the optimization of advanced pharmaceutical candidates.

References

Application Notes & Protocols: 2-Boc-amino-3-iodo-4-chloropyridine as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this field, substituted pyridine scaffolds are recognized as privileged structures, adept at forming critical hydrogen bond interactions within the ATP-binding site of many kinases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Boc-amino-3-iodo-4-chloropyridine , a highly versatile and functionalized building block, for the efficient synthesis of diverse kinase inhibitor libraries. We will detail not only the step-by-step protocols for key chemical transformations but also the underlying strategic rationale that makes this reagent a powerful tool in medicinal chemistry.

Introduction: The Strategic Advantage of a Multi-Functionalized Pyridine Core

The design of effective kinase inhibitors often hinges on the rapid and efficient exploration of chemical space around a core scaffold. The this compound building block is engineered for this purpose, offering three distinct points of functionalization with orthogonal reactivity.

  • C-3 Iodo Group: The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, making it the ideal position for the initial introduction of diversity elements via Suzuki-Miyaura or Sonogashira reactions.[4][5]

  • C-4 Chloro Group: The carbon-chlorine bond is less reactive than the C-I bond, allowing for its selective functionalization in a subsequent step. It is an excellent handle for Buchwald-Hartwig amination, a crucial reaction for installing the amine moieties that often interact with the kinase hinge region.[6][7][8]

  • C-2 Boc-Protected Amino Group: The tert-Butyloxycarbonyl (Boc) protecting group serves two purposes. Firstly, it electronically influences the pyridine ring, and secondly, it can be removed under acidic conditions in a final step to reveal the 2-amino group. This primary amine is a key pharmacophoric feature in many ATP-competitive inhibitors, often forming one or more hydrogen bonds with the kinase hinge.[2][9]

This inherent differential reactivity allows for a controlled, stepwise synthesis of complex molecules, making it a highly valuable starting material for generating libraries of potential drug candidates.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for successful reaction planning and execution.

PropertyValueReference
CAS Number 868733-96-4[10][11][12][13]
Molecular Formula C₁₀H₁₂ClIN₂O₂[10][11]
Molecular Weight 354.57 g/mol [10][11]
Appearance Solid
IUPAC Name tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[10]

Overall Synthetic Strategy & Workflow

The logical flow of synthesis using this building block is dictated by the relative reactivity of the halide leaving groups. The general workflow involves the initial functionalization of the more reactive C-3 iodo position, followed by modification at the C-4 chloro position, and concluding with the deprotection of the C-2 amine.

G cluster_0 Core Building Block cluster_1 Step 1: C-3 Functionalization (High Reactivity) cluster_2 Step 2: C-4 Functionalization cluster_3 Step 3: Final Deprotection cluster_4 Final Scaffold start 2-Boc-amino- 3-iodo-4-chloropyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd-Catalyzed Cross-Coupling sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig Amination (Amines) suzuki->buchwald Intermediate sonogashira->buchwald Intermediate deprotect Boc Deprotection (TFA or HCl) buchwald->deprotect Fully Functionalized Intermediate product 2-Amino-3,4-disubstituted Pyridine Scaffold deprotect->product

Caption: Sequential functionalization workflow for this compound.

Detailed Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize conditions based on the specific substrates used. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-3 Position

Objective: To introduce diverse aryl or heteroaryl moieties at the C-3 position, exploring the "selectivity pocket" of the kinase active site.

Causality & Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[14] It is employed as the initial step because the oxidative addition of palladium to the C-I bond is significantly faster than to the C-Cl bond, ensuring high regioselectivity.[15] The choice of a palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a wide range of functional groups on the boronic acid coupling partner.[4][16]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent(s) and degas the resulting slurry by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst to the mixture under a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a Hexane/Ethyl Acetate gradient) to afford the desired 3-aryl-2-Boc-amino-4-chloropyridine product.

Protocol 2: Buchwald-Hartwig Amination at the C-4 Position

Objective: To install a primary or secondary amine at the C-4 position, a key functionality for establishing interactions with the kinase hinge region.

Causality & Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][17] The C-Cl bond of the pyridine ring is relatively unreactive, necessitating the use of a specialized catalyst system.[7] Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are required to facilitate the challenging oxidative addition step and promote the reductive elimination of the desired product. A strong, non-nucleophilic base like sodium tert-butoxide is typically essential for efficiency.[7][18]

Materials:

  • 3-Substituted-2-Boc-amino-4-chloropyridine (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3/G4 Palladacycles) (2-5 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the 3-substituted-2-Boc-amino-4-chloropyridine and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench by pouring it over a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Boc-amino-3,4-disubstituted pyridine.

Protocol 3: Final Boc Deprotection

Objective: To unmask the C-2 primary amine, a critical hydrogen-bonding moiety for kinase binding.

Causality & Rationale: This is a standard deprotection step. The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. The resulting primary amine is often crucial for the compound's biological activity, acting as a hydrogen bond donor to the backbone of the kinase hinge region.[2][19]

Materials:

  • Fully functionalized 2-Boc-amino-pyridine (from Protocol 2) (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirring solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2x) to ensure complete removal of residual acid.

  • The crude product (often as a TFA salt) can be purified by reverse-phase HPLC or by neutralization with a mild base (e.g., saturated NaHCO₃ solution), extraction into an organic solvent, and subsequent purification by silica gel chromatography to yield the final 2-amino-3,4-disubstituted pyridine.

Application Example & Kinase Pathway Context

The sequential application of these protocols allows for the construction of scaffolds targeting a wide range of kinases. Many kinase inhibitors target pathways that regulate cell proliferation, such as the RAS-RAF-MEK-ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyridinyl-Based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF

Caption: Simplified MAPK signaling pathway often targeted by pyridine-based kinase inhibitors.

Hypothetical SAR Data

The table below illustrates how modifications at the C-3 and C-4 positions can influence the inhibitory activity against a hypothetical kinase, "Kinase X". This demonstrates the power of using the building block to rapidly explore structure-activity relationships (SAR).

CompoundC-3 Substituent (R¹)C-4 Substituent (R²)Kinase X IC₅₀ (nM)
1 Phenylp-Anisidine250
2 3-Pyridylp-Anisidine85
3 Phenyl3-Fluoroaniline110
4 3-Pyridyl3-Fluoroaniline15
5 1-Pentynyl3-Fluoroaniline320

SAR Interpretation:

  • C-3 Position: Introducing a nitrogen atom (Phenyl to 3-Pyridyl, cf. Cpd 1 vs 2) improves potency, suggesting a potential hydrogen bond acceptor interaction in the active site.

  • C-4 Position: A fluoro-substituted aniline (cf. Cpd 2 vs 4) is more favorable than an anisidine, indicating that electronic or steric factors at this position are critical for optimal binding.

  • C-3 Alkyne: Replacing the aryl group with a linear alkyne (cf. Cpd 4 vs 5) significantly reduces activity, suggesting a preference for a larger, aromatic group at the C-3 position for this particular kinase target.

Conclusion

This compound is a superbly designed building block for modern medicinal chemistry. Its orthogonally reactive sites enable a logical and efficient approach to the synthesis of complex, disubstituted aminopyridine scaffolds. By leveraging well-established palladium-catalyzed cross-coupling reactions, researchers can rapidly generate diverse libraries of compounds, accelerating the discovery and optimization of novel kinase inhibitors for a multitude of therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Boc-amino-3-iodo-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthetic sequence. Here, we address common challenges in a direct question-and-answer format, explaining the chemical principles behind each recommendation to enhance your experimental success.

Overall Synthetic Workflow

The synthesis of this compound is typically a two-step process starting from 2-amino-4-chloropyridine. The first step involves the protection of the exocyclic amine with a tert-butyloxycarbonyl (Boc) group, followed by a regioselective electrophilic iodination at the C-3 position.

graph "Synthetic_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

}

Overall synthesis pathway.

Part 1: Troubleshooting the Boc Protection Step

The protection of the amino group is the critical first step. While seemingly straightforward, incomplete reactions or the formation of side products can complicate purification and reduce the overall yield.

Frequently Asked Questions (FAQs)

Q1: My Boc protection reaction is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete conversion is a common issue often related to reaction conditions. Here are several parameters to investigate:

  • Base Selection and Stoichiometry: The choice and amount of base are crucial. While triethylamine (TEA) is common, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective. For aminopyridines, a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly recommended as it acts as a nucleophilic catalyst, accelerating the reaction. Ensure at least 1.2-2.0 equivalents of the primary base are used.[1]

  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are standard.[1] Ensure the solvent is truly dry, as water can hydrolyze the di-tert-butyl dicarbonate ((Boc)₂O) reagent.

  • Reagent Stoichiometry: Use a slight excess of (Boc)₂O, typically 1.1 to 1.5 equivalents, to ensure the amine is fully consumed.[1]

  • Temperature: While these reactions are often run at room temperature, gentle heating to 40°C can increase the reaction rate without promoting significant side reactions.[2]

Q2: I'm observing a significant amount of a di-Boc side product. How can this be prevented?

A2: The formation of a di-Boc protected amine, where the pyridine ring nitrogen is also acylated, can occur, although it's less common for 2-aminopyridines. To minimize this:

  • Control (Boc)₂O Stoichiometry: Avoid using a large excess of (Boc)₂O. Limiting it to 1.1-1.2 equivalents is often sufficient to achieve full conversion of the primary amine without forcing the less nucleophilic pyridine nitrogen to react.[1]

  • Reaction Temperature: Running the reaction at 0°C to room temperature can help improve selectivity for the more nucleophilic exocyclic amine over the ring nitrogen.[3]

Q3: How can I effectively monitor the progress of the Boc protection?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.[1][4]

  • Eluent System: A good starting point for your TLC mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30). The Boc-protected product will be significantly less polar than the starting amine, resulting in a higher Rf value.

  • Visualization: The starting material and product are both UV-active. Staining with potassium permanganate (KMnO₄) can also be used, as amines are readily oxidized.

Part 2: Optimizing the Regioselective Iodination Step

This electrophilic aromatic substitution is the most challenging step and the primary determinant of the overall yield. Success hinges on activating the pyridine ring for substitution at the correct position while using an appropriate iodinating agent.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this reaction, and why?

A1: Several iodinating agents can be used, but N-Iodosuccinimide (NIS) is often the preferred choice for substrates like Boc-protected aminopyridines.[5][6][7]

ReagentProsCons
N-Iodosuccinimide (NIS) Mild, easy to handle solid, high regioselectivity often observed, by-product (succinimide) is water-soluble and easily removed.Can be less reactive for highly deactivated rings; requires activation with acid in some cases.[7]
Iodine Monochloride (ICl) Highly reactive, effective for electron-deficient systems.Can be harsh, may lead to over-iodination or side reactions, corrosive liquid.[8]
Iodine (I₂) + Oxidant Inexpensive, readily available.Often requires strong oxidizing agents (e.g., HIO₃, HNO₃) and harsh acidic conditions which may not be compatible with the Boc group.[9]

For this specific synthesis, NIS provides the best balance of reactivity and mildness, preserving the acid-sensitive Boc group.

Q2: My iodination yield is low. What are the most critical parameters to optimize?

A2: Low yield in this step is a frequent challenge. The pyridine ring is inherently electron-deficient, and the C-4 chloro substituent further deactivates it towards electrophilic substitution.[10] The Boc-amino group at C-2 is an activating, ortho-directing group, which thankfully directs the iodine to the C-3 position.

graph "Troubleshooting_Iodination" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

}

Troubleshooting workflow for low iodination yield.

Here is a systematic approach to optimization:

  • Acid Catalysis: This is often the most critical factor. An acid catalyst activates NIS, making the iodine more electrophilic.[7]

    • Recommended Catalysts: Trifluoroacetic acid (TFA) or a catalytic amount of sulfuric acid (H₂SO₄) are highly effective.

    • Mechanism: The acid protonates the succinimide nitrogen of NIS, increasing the electrophilicity of the iodine atom.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Acetonitrile (MeCN): A common and effective solvent for this type of reaction.

    • N,N-Dimethylformamide (DMF): A more polar solvent that can help solubilize reagents and increase reaction rates, but may require higher temperatures for removal.

    • Glacial Acetic Acid: Can serve as both a solvent and a co-catalyst.[8]

  • Temperature: Electrophilic substitution on deactivated rings often requires thermal energy.

    • Screening Range: Start at room temperature and gradually increase to 50-70°C.[8] Monitor by TLC to track the consumption of starting material and avoid decomposition at higher temperatures.

  • Reagent Purity: Ensure the purity of your reagents.

    • NIS: Over time, NIS can decompose, releasing free iodine (giving it a brownish color). While washing with sodium thiosulfate can remove I₂, using freshly recrystallized or high-purity NIS is best.[11]

    • Starting Material: Ensure the tert-butyl (4-chloropyridin-2-yl)carbamate is pure and dry.

Q3: I am getting a mixture of regioisomers. How can I improve selectivity for the 3-position?

A3: Regioselectivity is governed by a combination of electronic and steric effects. The Boc-amino group is a powerful ortho-directing group. The bulky nature of the Boc group sterically hinders attack at the C-6 position, strongly favoring substitution at C-3. If you are observing other isomers, consider the following:

  • Reaction Conditions: Harsh conditions (very high temperatures or strongly acidic media) can sometimes lead to a loss of selectivity.[10] Using milder conditions with NIS and a catalytic amount of acid is generally the best approach.

  • Alternative Mechanisms: Extremely harsh conditions could potentially lead to alternative reaction pathways, though this is less likely for this specific substrate.[10][12] Sticking to established protocols for electrophilic substitution on pyridines is key.

Part 3: Protocols and Data

Protocol 1: General Procedure for Boc Protection
  • Dissolve 2-amino-4-chloropyridine (1.0 equiv) in anhydrous DCM (approx. 0.5 M).

  • Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).[2]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) to the stirring solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.[1]

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[1]

Protocol 2: Optimized Procedure for Iodination
  • Dissolve tert-butyl (4-chloropyridin-2-yl)carbamate (1.0 equiv) in acetonitrile (approx. 0.2 M).

  • Add N-Iodosuccinimide (NIS) (1.2 equiv).

  • Add trifluoroacetic acid (TFA) (0.2 equiv) as a catalyst.[7]

  • Heat the reaction mixture to 60°C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess NIS and iodine.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate as the eluent.[8]

Table 2: Recommended Starting Conditions for Iodination Optimization
ParameterRecommended Starting ConditionRange to ExploreRationale
Iodinating Agent N-Iodosuccinimide (NIS)N/AMildness and selectivity.
Equivalents of NIS 1.2 equiv.1.1 - 1.5 equiv.Drives reaction to completion without excessive waste.
Catalyst Trifluoroacetic Acid (TFA)TFA, H₂SO₄ (cat.)Activates NIS for electrophilic attack.[7]
Equivalents of Catalyst 0.2 equiv.0.1 - 1.0 equiv.Catalytic amounts are often sufficient.
Solvent Acetonitrile (MeCN)MeCN, DMF, Glacial Acetic AcidAprotic polar solvents generally work well.
Temperature 60 °CRoom Temp - 70 °CBalances reaction rate against potential side reactions.[8]
Concentration 0.2 M0.1 - 0.5 MStandard concentration range for bimolecular reactions.

References

Technical Support Center: Purification of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Boc-amino-3-iodo-4-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this versatile building block. Our guidance is grounded in established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

Structure of This Guide

This guide is structured to anticipate and address your questions in a logical progression, from initial purity assessment to advanced troubleshooting.

  • Frequently Asked Questions (FAQs): Quick answers to common queries regarding the handling, storage, and basic purification strategies for this compound.

  • Troubleshooting Guide: Column Chromatography: In-depth solutions for specific problems encountered during chromatographic purification.

  • Troubleshooting Guide: Recrystallization: Targeted advice for overcoming challenges with crystallization-based purification.

  • Experimental Protocols: Detailed, step-by-step procedures for recommended purification techniques.

  • References: A comprehensive list of all cited sources for further reading.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during purification and storage?

A1: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved, leading to the formation of the free amine.[] The products of this deprotection, isobutylene and carbon dioxide, are volatile, but the resulting free amine will have different chromatographic properties and may complicate purification. The pyridine ring itself is generally stable, but like many pyridine derivatives, the compound can be hygroscopic and may absorb moisture from the air.[2] For long-term stability, it is recommended to store the compound in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[3][4]

Q2: What are the most common impurities I should expect in a crude sample of this compound?

A2: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Starting materials: Unreacted 2-amino-4-chloropyridine or iodinating reagents.

  • Deprotected amine: 2-amino-3-iodo-4-chloropyridine resulting from the loss of the Boc group.

  • Di-Boc species: Although less common for aromatic amines without a strong catalyst, double protection on the amino group could occur.[]

  • Isomers: Depending on the synthetic route, regioisomers from the iodination step might be present.

  • Residual Solvents: Solvents used in the synthesis and work-up.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be very effective for separating complex mixtures of pyridine derivatives and related impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (354.57 g/mol ) and can help in identifying unknown impurities.[6]

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary method for purifying this compound. Below are common issues and their solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Separation (Overlapping Spots on TLC) Inappropriate solvent system (polarity too high or too low).Systematically screen solvent systems. Start with a non-polar solvent like hexanes or heptane and gradually increase polarity by adding ethyl acetate or dichloromethane. A small amount of a more polar solvent like methanol might be needed, but be cautious of the compound's solubility.
Product Streaking on TLC/Column Compound is too polar for the solvent system; interaction with acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel. This is a common strategy for purifying amines and pyridine compounds.[7]
Product Degradation on the Column The Boc group is sensitive to the acidic nature of standard silica gel.Use deactivated or neutral silica gel. Alternatively, consider using a different stationary phase like neutral alumina. A quick slurry of the crude material with a small amount of silica and analysis by TLC can help diagnose on-column degradation.
Low or No Recovery of Product The compound is irreversibly adsorbed onto the silica gel or is not eluting with the chosen solvent system.If streaking is severe, the compound may be strongly adsorbed. Try flushing the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane). If degradation is suspected, refer to the point above. Ensure the chosen eluent is polar enough to move the compound off the baseline in your initial TLC analysis.
Workflow for Column Chromatography Troubleshooting

Caption: Decision workflow for optimizing column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization can be a highly effective method for obtaining high-purity crystalline this compound, especially for removing minor impurities after chromatography.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Product Does Not Dissolve in Hot Solvent The chosen solvent has insufficient solvating power for the compound, even at elevated temperatures.Select a more polar solvent or use a solvent mixture. Perform small-scale solubility tests with a range of solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, methanol) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is too high, causing the product to melt before it dissolves. Impurities can also inhibit crystal lattice formation.Add a slightly more polar co-solvent to the hot mixture until the oil dissolves, then allow it to cool slowly. Ensure the temperature is below the melting point of the compound. If impurities are the cause, an initial chromatographic purification may be necessary.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or crystallization kinetics are slow.Try to induce crystallization by: 1) Scratching the inside of the flask with a glass rod at the solvent-air interface. 2) Adding a seed crystal of the pure compound.[8][9] 3) Concentrating the solution by slowly evaporating some of the solvent. 4) Placing the solution in a freezer for an extended period.
Low Recovery of Crystalline Product The compound has significant solubility in the solvent even at low temperatures. The volume of solvent used was excessive.Minimize the amount of hot solvent used to just dissolve the compound. After crystallization, cool the mixture in an ice bath or freezer for at least 30 minutes before filtration to maximize the yield. Wash the collected crystals with a minimal amount of ice-cold solvent.

Recrystallization Solvent Selection Funnel

G cluster_0 Solvent Screening cluster_1 Heating & Dissolution cluster_2 Cooling & Crystallization A Test Solubility of Crude Product in Various Solvents at RT B Identify Solvents with Low Solubility at RT A->B C Heat Solvents from Step B with Crude Product B->C D Select Solvent(s) that Fully Dissolve Product when Hot C->D E Slowly Cool Hot Solution D->E F Optimal Solvent: Forms High-Quality Crystals Upon Cooling E->F

Caption: A systematic approach to selecting a recrystallization solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general starting point. The eluent system should be optimized based on preliminary TLC analysis.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) to move the compound and any impurities down the column at different rates.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol describes a general procedure for recrystallization.

  • Dissolution:

    • Place the crude or semi-pure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol or an ethyl acetate/hexane mixture).

    • Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • For maximum yield, place the flask in an ice bath or refrigerator for 30-60 minutes once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Reactions of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Boc-amino-3-iodo-4-chloropyridine. This guide is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side products encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this versatile building block. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction is messy, and I see multiple products. What are the most common side products?

When working with this compound, a few common side products can arise depending on your specific reaction conditions. Understanding these will help in diagnosing and mitigating their formation.

Q1.1: I've isolated a product where the iodine has been replaced by a hydrogen atom. What is this and why did it form?

This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings.[1] Instead of coupling with your desired partner, the pyridine substrate is reduced.

  • Causality: This side reaction is often competitive with the desired reductive elimination step in the catalytic cycle.[2] It can be promoted by several factors:

    • Hydride Sources: Trace amounts of water, alcohols (if used as solvent or present as impurity), or even the amine or phosphine ligands can act as hydride sources.

    • Slow Reductive Elimination: If the desired C-C or C-N bond formation is slow, the competing hydrodehalogenation pathway can become more prominent.

  • Troubleshooting:

    • Strictly Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are scrupulously dry. Use freshly distilled or anhydrous grade solvents.

    • Ligand Choice: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos for Buchwald-Hartwig) that are known to accelerate the rate of reductive elimination.[1]

    • Base Purity: Use a high-purity, anhydrous base. Some batches of sodium tert-butoxide may contain residual moisture.[1]

Q1.2: My mass spectrometry results show a dimer of my starting material or coupling partner. What's happening?

You are observing homocoupling . This can occur with your this compound starting material (an Ullmann-type homocoupling) or with your coupling partner (e.g., boronic acid in a Suzuki reaction).

  • Causality:

    • Aryl Halide Homocoupling: This can be promoted by the palladium catalyst, especially at higher temperatures.

    • Boronic Acid Homocoupling (Suzuki): This is often a result of oxidative conditions, where oxygen can promote the homocoupling of the boronic acid. It can also be influenced by the choice of palladium catalyst and reaction conditions.

  • Troubleshooting:

    • Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Catalyst Choice: For Suzuki reactions, using a pre-formed Pd(0) catalyst or a reliable precatalyst can sometimes minimize side reactions compared to in situ reduction of Pd(II) sources like Pd(OAc)₂.

    • Temperature Control: Avoid excessively high temperatures, as this can favor homocoupling pathways.

Q1.3: In my Suzuki reaction, I'm seeing the formation of 2-Boc-amino-4-chloropyridine (protodeboronation product of my boronic acid). Why is this happening?

This side product arises from the protodeboronation of your boronic acid coupling partner, where the boronic acid group is replaced by a proton from the solvent or trace water.

  • Causality: This is a common side reaction for boronic acids, especially under basic conditions and in the presence of water. The C-B bond is cleaved by hydrolysis.

  • Troubleshooting:

    • Anhydrous Conditions: As with hydrodehalogenation, minimizing water is key.

    • Base Selection: While a base is necessary for the Suzuki reaction, using a non-aqueous base or carefully controlling the amount of aqueous base can help.[3] Potassium fluoride (KF) can be a good alternative to aqueous bases for base-sensitive substrates.

    • Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable towards protodeboronation.

Q1.4: I'm losing the Boc protecting group during my reaction. Is this expected?

While the Boc group is generally stable under many cross-coupling conditions, it can be labile under certain circumstances.

  • Causality:

    • Acidic Conditions: The Boc group is notoriously sensitive to acid.[4] While most cross-coupling reactions are run under basic conditions, acidic workups can lead to its cleavage.

    • Thermal Deprotection: At elevated temperatures (often above 100-150 °C), thermal cleavage of the Boc group can occur.[5]

    • Strongly Basic Conditions: Although generally stable to base, some reports indicate that with very strong bases like sodium tert-butoxide, especially in the presence of trace water, deprotection of primary Boc-amines can occur.

  • Troubleshooting:

    • Temperature Control: If you suspect thermal deprotection, try running the reaction at a lower temperature, possibly with a more active catalyst system to compensate.

    • Base Choice: If using a very strong base, consider if a milder base (e.g., K₃PO₄, Cs₂CO₃) could be effective, particularly for Suzuki and Sonogashira reactions.

    • Workup Conditions: Use a neutral or mildly basic workup procedure to avoid cleaving the Boc group.

Issue 2: My reaction is selective for the iodo position, but the yield is low.

Q2.1: I'm getting good selectivity for reaction at the C-I bond over the C-Cl bond, but my overall conversion is poor. How can I improve this?

The higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is well-established and leads to the expected regioselectivity.[6] Low conversion, however, points to issues with the catalytic cycle.

  • Causality:

    • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species. This is a common issue with pyridine substrates.

    • Inefficient Catalyst System: For a substituted pyridine, a highly active catalyst system is often required. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

  • Troubleshooting:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like SPhos, RuPhos, or ferrocene-based ligands) or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the palladium catalyst and prevent inhibition by the pyridine nitrogen.[1]

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.[1]

    • Pre-catalysts: Consider using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) which can generate the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[1]

Summary of Troubleshooting Strategies

Side Product/IssuePotential CauseRecommended Solution
Hydrodehalogenation Hydride sources (water, etc.), slow reductive eliminationUse strictly anhydrous conditions; employ bulky, electron-rich ligands.
Homocoupling Oxygen, high temperaturesThoroughly degas the reaction mixture; use an inert atmosphere; control temperature.
Protodeboronation (Suzuki) Water, basic conditionsUse anhydrous conditions; consider non-aqueous bases (e.g., KF) or boronic esters.
Boc-Deprotection High temperature, strong base, acidic workupLower reaction temperature; use milder base if possible; perform a neutral or basic workup.
Low Conversion Catalyst inhibition by pyridine nitrogen, inactive catalystUse bulky, electron-rich ligands; increase catalyst loading; use a pre-catalyst.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus common side reactions in a generic palladium-catalyzed cross-coupling reaction.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal R-M Dehalogenation Hydrodehalogenation ArPdX->Dehalogenation [H] source Homocoupling Homocoupling ArPdX->Homocoupling Ar-Pd(II)-X ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product Dehalo_Product Ar-H (Side Product) Dehalogenation->Dehalo_Product Homo_Product Ar-Ar (Side Product) Homocoupling->Homo_Product

Caption: General catalytic cycle and competing side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling to Minimize Side Products

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add a palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%) and the corresponding ligand (if not using a pre-catalyst with the ligand already incorporated). Then, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Be mindful of the pH to avoid Boc deprotection. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol is a general guideline and the choice of ligand and base is crucial.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add a palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the appropriate ligand (if needed), and sodium tert-butoxide (1.2-1.5 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring and Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

References

Technical Support Center: Optimizing Catalyst and Ligand Systems for Halopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for halopyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial transformations. The functionalization of pyridine rings is a cornerstone of medicinal chemistry, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.[1] However, the unique electronic properties of the pyridine nucleus, particularly the coordinating nitrogen atom, present specific challenges that can lead to low yields, catalyst deactivation, and reaction failure.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered in the lab. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your reaction design.

Frequently Asked Questions (FAQs)

Q1: Why are halopyridines considered challenging substrates in cross-coupling reactions?

A1: Halopyridines present a unique set of challenges primarily due to the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3] This effect can disrupt the catalytic cycle and significantly lower reaction yields. Additionally, the reactivity of the carbon-halogen bond in halopyridines follows the trend I > Br > Cl, with chloropyridines being particularly difficult to activate due to the strong C-Cl bond.[1]

Q2: My Suzuki-Miyaura coupling with a 2-chloropyridine is giving a low yield. What are the most likely causes?

A2: Low yields in Suzuki-Miyaura couplings of 2-chloropyridines are a frequent issue. The primary culprits are often related to:

  • Inefficient Oxidative Addition: The C-Cl bond is strong and requires a highly active catalyst to break.

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, effectively poisoning the catalyst.[2]

  • Suboptimal Ligand Choice: The ligand plays a critical role in promoting the difficult oxidative addition step and stabilizing the catalyst.[2]

  • Inappropriate Base: The base is crucial for activating the boronic acid, and its choice can significantly influence the reaction outcome.[2]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water or alcohol). This leads to the formation of the corresponding unsubstituted pyridine and reduces the yield of the desired coupled product. To minimize protodeboronation:

  • Use anhydrous solvents and reagents.

  • Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[2][3]

  • Optimize the base, as some bases can promote this side reaction.

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?

A4: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct.[2] This is often promoted by the presence of oxygen or Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[2] To reduce homocoupling:

  • Ensure the reaction is thoroughly degassed to remove oxygen.[2]

  • Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system that rapidly generates the active Pd(0) species.[2]

Q5: Can I run my halopyridine coupling reaction open to the air?

A5: It is strongly discouraged. The active catalytic species is a Pd(0) complex, which is sensitive to oxidation by air.[2] Oxygen can lead to the formation of inactive palladium oxides and promote the unwanted homocoupling of the boronic acid, both of which will decrease the yield of your desired product.[2] Always use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems in halopyridine coupling reactions.

Problem 1: Low or No Conversion of Starting Material

Potential Causes & Recommended Solutions

Potential Cause Explanation Actionable Solution
Inactive Catalyst The Pd(0) active species is not forming or is being deactivated.Use a precatalyst: Modern palladacycle precatalysts (e.g., G4-Pd precatalysts) are often more efficient at generating the active Pd(0) species.[4] Switch Palladium Source: If using Pd(OAc)₂, try Pd₂(dba)₃, which is a Pd(0) source.[5]
Inappropriate Ligand The ligand is not sufficiently electron-rich or bulky to promote oxidative addition of the C-X bond.Screen Ligands: For challenging substrates like chloropyridines, use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6] These promote the difficult oxidative addition step.[2]
Suboptimal Base The base may be too weak to activate the boronic acid (in Suzuki) or deprotonate the amine/alcohol (in Buchwald-Hartwig).Screen Bases: For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[2] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are often required.[6][7]
Low Reaction Temperature The activation energy for the oxidative addition of the C-Cl bond is high.Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes be effective.[2]
Solvent Effects The solvent can influence catalyst solubility, stability, and reactivity.Change Solvent: Common solvents include toluene, dioxane, and THF.[8] For some systems, a mixture of solvents (e.g., dioxane/water) can be beneficial.[6]
Problem 2: Formation of Significant Byproducts

Potential Byproducts & Mitigation Strategies

Byproduct Identification Cause & Mitigation Strategy
Dehalogenated Pyridine Detected by GC-MS or LC-MS.Cause: Reductive elimination of the pyridine from a palladium-hydride intermediate. Hydride sources can be the solvent or base.[9] Mitigation: Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.
Homocoupled Boronic Acid/Ester Detected by GC-MS or LC-MS.Cause: Oxidation of the Pd(0) catalyst or incomplete reduction of a Pd(II) precatalyst.[2] Mitigation: Thoroughly degas all solvents and reagents. Use a Pd(0) source or an efficient precatalyst.[2]
Hydrolysis of Boronic Ester Formation of the corresponding boronic acid.Cause: Presence of water in the reaction mixture. Mitigation: Use anhydrous solvents and reagents. Store boronic esters under inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][6]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: High-Throughput Screening (HTS) of Reaction Conditions

HTS is a powerful method for rapidly identifying optimal reaction conditions.[10][11][12]

  • Plate Preparation: In a 96-well plate, dispense stock solutions of the halopyridine, coupling partner, and internal standard.

  • Variable Addition: Use automated liquid handlers to add different catalysts, ligands, bases, and solvents to designated wells.

  • Reaction: Seal the plate and place it in a temperature-controlled shaker block.

  • Quenching and Analysis: After the designated reaction time, quench the reactions and analyze the outcomes using high-throughput methods like LC-MS or a colorimetric assay for halide ions.[10][11]

Visual Guides

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Complex1 Ar-Pd(II)(X)L_n Pd0->Complex1 Ar-X OxAdd->Complex1 Transmetal Transmetalation (Ar'B(OR)2 + Base) Complex2 Ar-Pd(II)(Ar')L_n Complex1->Complex2 Ar'B(OR)3- Transmetal->Complex2 Complex2->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Halopyridine Coupling Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Substrates Are Substrates Stable/Pure? Check_Conditions->Check_Substrates Yes Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Conditions->Optimize_Base No Check_Purity Verify Purity of Starting Materials Check_Substrates->Check_Purity No Success Optimized Reaction Check_Substrates->Success Yes Optimize_Pd_Source Try Efficient Precatalyst (e.g., G4-Pd) Optimize_Ligand->Optimize_Pd_Source Optimize_Pd_Source->Success Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Change Solvent (Toluene, Dioxane) Optimize_Temp->Optimize_Solvent Optimize_Solvent->Success Use_Stable_Boron Use Pinacol Ester or Trifluoroborate Salt Check_Purity->Use_Stable_Boron Use_Stable_Boron->Success

Caption: A decision tree for troubleshooting low yields in halopyridine coupling reactions.

References

Technical Support Center: Stability and Reactivity of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Boc-amino-3-iodo-4-chloropyridine. This guide is structured in a question-and-answer format to directly address common challenges and questions regarding the stability and reactivity of this versatile building block. Our aim is to provide not just protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound under typical laboratory conditions?

A1: this compound is a solid that is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area away from incompatible substances.[1][2] For long-term storage, keeping it under an inert atmosphere at 2-8°C in a dark place is recommended to prevent potential degradation.[3]

The primary sources of instability for this molecule are acidic conditions, which can cleave the tert-butyloxycarbonyl (Boc) protecting group, and high temperatures, which can lead to decomposition. While generally stable to basic conditions, very strong bases or prolonged exposure to moderately basic conditions at elevated temperatures may also pose a risk to the Boc group and the overall integrity of the molecule.[4]

Troubleshooting Guides

Section 1: Stability of the Boc Protecting Group

The Boc group is a cornerstone of modern organic synthesis, prized for its robustness under many conditions and its clean removal under acidic treatment.[4] However, its lability is also a common source of unexpected side reactions.

Q2: I am observing premature deprotection of the Boc group in my reaction. What are the likely causes and how can I prevent it?

A2: Unintended cleavage of the Boc group is almost always due to acidic conditions, which may not always be obvious.

Potential Sources of Acidity:

  • Reagents: Lewis acids or even protic acids generated in situ can lead to Boc group removal.

  • Solvents: Certain grades of solvents can contain acidic impurities. For example, older bottles of dichloromethane (DCM) can generate small amounts of HCl.

  • Silica Gel: During column chromatography, standard silica gel is slightly acidic and can cause partial or complete deprotection, especially with prolonged exposure.

Troubleshooting Steps:

  • Reagent Check: Ensure all reagents are free from acidic impurities. If a Lewis acid is required for another part of your molecule, consider if a less acidic catalyst or a different protecting group strategy is more appropriate.

  • Solvent Purity: Use freshly distilled or inhibitor-free, dry solvents.

  • Neutralize Silica Gel: If you suspect deprotection on silica, you can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v in the eluent), before packing your column.

  • Alternative Purification: Consider other purification methods like crystallization or preparative thin-layer chromatography (prep-TLC) with neutralized silica.

Q3: What are the standard and mildest conditions for the intentional deprotection of the Boc group on this substrate?

A3: The deprotection of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[4] The choice of acid and solvent can be tailored to the sensitivity of your molecule.

Reagent Typical Conditions Advantages Considerations
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, 0°C to RT, 1-4 hours[5][6]Fast, efficient, and volatile for easy removal.Harsh conditions can affect other acid-sensitive functional groups.
Hydrochloric Acid (HCl) 4M HCl in dioxane or methanol, RT, 2-16 hours[7][8]Often provides the hydrochloride salt directly, which can be advantageous for purification or subsequent steps.Can be less selective than TFA in some cases.

Mild Deprotection Protocol (using TFA):

  • Dissolve the Boc-protected pyridine (1 eq.) in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (20-50% v/v) dropwise.

  • Stir at 0°C to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid and obtain the free amine.[5]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. The presence of two different halogen atoms (iodine and chlorine) offers opportunities for selective functionalization.

Q4: I am planning a Suzuki-Miyaura coupling. Which halogen, iodine or chlorine, is more reactive?

A4: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[9] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective coupling at the 3-position (where the iodine is) while leaving the 4-position (with the chlorine) intact for subsequent transformations.

Diagram: Relative Reactivity in Cross-Coupling

G This compound This compound Oxidative Addition at C-I Oxidative Addition at C-I This compound->Oxidative Addition at C-I Faster Oxidative Addition at C-Cl Oxidative Addition at C-Cl This compound->Oxidative Addition at C-Cl Slower G cluster_0 Copper Co-catalyst Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-I Pd0->PdII Oxidative Addition PdAlkyne R-Pd(II)-Alkyne PdII->PdAlkyne Transmetalation (Cu-acetylide) Product Coupled Product PdAlkyne->Product Reductive Elimination Product->Pd0 CuI Cu(I) Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide Alkyne->CuAcetylide Base CuAcetylide->PdII CuAcetylide->CuI

References

preventing dehalogenation side reactions with iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Dehalogenation Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodopyridines. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in cross-coupling chemistry: the undesired dehalogenation (or hydrodeiodination) of iodopyridine substrates. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maximize the yield of your desired coupled product and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs): Understanding the Dehalogenation Problem

Here we address the fundamental questions surrounding the dehalogenation of iodopyridines in palladium-catalyzed cross-coupling reactions.

Q1: What is dehalogenation and why is it a significant problem with iodopyridines?

A1: Dehalogenation is a common side reaction in which the iodine atom on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a simple pyridine byproduct instead of your intended coupled product, reducing the overall reaction yield and complicating purification. Iodopyridines are particularly susceptible for two main reasons:

  • High Reactivity of the C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl).[2] This makes it highly reactive and prone to oxidative addition to the palladium(0) catalyst, which is the first step in the desired coupling reaction. However, this high reactivity also makes it more susceptible to undesired reductive pathways.[2]

  • Electron-Deficient Nature: The pyridine ring is an electron-deficient aromatic system. This electronic property can increase the substrate's susceptibility to side reactions, including dehalogenation.[2]

Q2: What is the primary mechanism behind the dehalogenation of iodopyridines?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from various sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water. Once formed, the Pd-H species can intercept the catalytic cycle, leading to the undesired dehalogenated product.[2]

Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway.

G cluster_main Main Catalytic Cycle cluster_coupling Desired Coupling Pathway cluster_side Dehalogenation Side Reaction pd0 Pd(0)L₂ (Active Catalyst) oa Ar-Pd(II)-I(L₂) (Oxidative Adduct) pd0->oa Oxidative Addition (Ar-I) tm Ar-Pd(II)-R(L₂) oa->tm Transmetalation (R-M) pd_h L₂Pd(H)-I (Palladium Hydride) oa->pd_h Reaction with Hydride Source tm->pd0 Regenerates Catalyst product Ar-R (Coupled Product) tm->product Reductive Elimination pd_h->pd0 Regenerates Catalyst dehalo_product Ar-H (Dehalogenated Byproduct) pd_h->dehalo_product Reductive Elimination hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h Forms Pd-H caption Diagram 1: Competing pathways in palladium-catalyzed cross-coupling.

Caption: Diagram 1: Competing pathways in palladium-catalyzed cross-coupling.

Q3: Which reaction components have the most significant impact on dehalogenation?

A3: The choice of base and ligand are the most critical factors you can control to suppress dehalogenation. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species.[3] Similarly, the ligand stabilizes the palladium center, and its properties can influence the relative rates of reductive elimination (to form the desired product) versus the dehalogenation pathway.[4]

Troubleshooting Guides for Specific Coupling Reactions

This section provides targeted advice for minimizing deiodination in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

Issue: Significant formation of the deiodinated pyridine byproduct is observed alongside the desired biaryl product.

G start High Deiodination in Suzuki Coupling? base_check Are you using a strong base (e.g., NaOtBu, NaOH)? start->base_check ligand_check Is your phosphine ligand small (e.g., PPh₃)? base_check->ligand_check No change_base Action: Switch to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. base_check->change_base Yes temp_check Is the reaction temperature >100 °C? ligand_check->temp_check No change_ligand Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to promote reductive elimination. ligand_check->change_ligand Yes lower_temp Action: Reduce temperature to 80-90 °C. Dehalogenation often has a higher activation energy. temp_check->lower_temp Yes reassess Reassess other parameters (solvent, water content, reagent purity). temp_check->reassess No solve Problem Solved? solve->base_check No end Success! solve->end Yes change_base->solve change_ligand->solve lower_temp->solve caption Diagram 2: Troubleshooting workflow for Suzuki coupling.

Caption: Diagram 2: Troubleshooting workflow for Suzuki coupling.

Data Presentation: Effect of Base on Dehalogenation in Suzuki Coupling

The following table summarizes the general impact of different bases on the yield of the desired product versus the dehalogenated byproduct in the Suzuki coupling of aryl iodides.

BaseTypeTypical OutcomeRationale
NaOH, NaOtBu Strong, alkoxideHigh potential for dehalogenationCan act as a hydride source or promote Pd-H formation.[5]
K₃PO₄ Mild, inorganicGood yields, low dehalogenationEffective base that is less prone to generating hydride species.[1]
K₂CO₃, Cs₂CO₃ Mild, inorganicExcellent yields, minimal dehalogenationWidely considered the optimal choice for suppressing dehalogenation with sensitive substrates.[5]

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.[1][5]

Recommended Protocol: Suzuki Coupling of 2-Iodopyridine

This protocol is optimized to minimize dehalogenation for a challenging substrate.

  • Materials:

    • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • K₂CO₃ (3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-iodopyridine, arylboronic acid, and K₂CO₃.

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in 1 mL of dioxane.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.[1]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Guide 2: Buchwald-Hartwig Amination

Issue: Low yield of the desired N-aryl pyridine due to competing hydrodeiodination. This is especially common with electron-rich amines.

  • Primary Suspect: The Base. The Buchwald-Hartwig amination often employs strong bases like NaOtBu or LHMDS. While necessary for amine deprotonation, they are primary sources for Pd-H formation.

  • Solution Strategy:

    • Ligand Choice is Key: This reaction is highly dependent on the ligand. For pyridine substrates, bulky biaryl phosphine ligands are essential. Ligands like XPhos or RuPhos can accelerate the C-N reductive elimination, which outcompetes the dehalogenation pathway.[6]

    • Base Optimization: While a strong base is often required, switching from NaOtBu to a slightly milder base like K₃PO₄ or Cs₂CO₃ can sometimes reduce dehalogenation without significantly impacting the amination rate.

    • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate (often 80-100 °C).

Recommended Protocol: Buchwald-Hartwig Amination of 3-Iodopyridine

  • Materials:

    • 3-Iodopyridine (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

    • Toluene or Dioxane (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a Schlenk tube.

    • Add the 3-iodopyridine and the amine.

    • Add the degassed, anhydrous solvent.

    • Seal the tube and heat the mixture with stirring to 100 °C.

    • Monitor the reaction until the starting material is consumed.

    • Follow standard aqueous workup and purification by column chromatography.

Guide 3: Sonogashira Coupling

Issue: In addition to dehalogenation, the formation of alkyne homocoupling (Glaser coupling) is a common side reaction.

  • Solution Strategy:

    • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling, a common side reaction.[7] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas.

    • Base Selection: The Sonogashira reaction typically uses an amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent. These are less likely to be hydride donors compared to alkoxides. If dehalogenation is still an issue, a weaker inorganic base like K₂CO₃ can be used in a copper-free protocol.[8]

    • Copper-Free Conditions: The copper(I) co-catalyst can sometimes facilitate side reactions. Switching to a copper-free protocol, which often uses a more robust palladium/ligand system (e.g., Pd(P(t-Bu)₃)₂), can be highly effective at minimizing both dehalogenation and Glaser coupling.[8]

Recommended Protocol: Copper-Free Sonogashira Coupling of 4-Iodopyridine

  • Materials:

    • 4-Iodopyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(P(t-Bu)₃)₂ (2 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • To a dry Schlenk flask, add 4-iodopyridine, Pd(P(t-Bu)₃)₂, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous and degassed solvent, followed by the terminal alkyne.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup and purify by flash column chromatography.[8]

References

Technical Support Center: Scale-Up Synthesis of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Boc-amino-3-iodo-4-chloropyridine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this critical synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved via a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the tert-butyloxycarbonyl (Boc) protecting group on the C-2 amino function to direct a strong base to deprotonate the adjacent C-3 position with high regioselectivity. The resulting lithiated intermediate is then quenched with an iodine source to yield the desired product.

The core transformation is a two-step, one-pot process starting from 2-Boc-amino-4-chloropyridine:

  • Directed ortho-Metalation (Deprotonation): Formation of a lithiated intermediate at the C-3 position.

  • Electrophilic Quench (Iodination): Introduction of iodine to form the C-I bond.

This process, while elegant, presents significant challenges related to temperature control, reagent handling, and reaction kinetics, which become more acute during scale-up.

Workflow Diagram: Key Process Steps & Critical Controls

Synthesis_Workflow cluster_prep Phase 1: Preparation & Pre-cooling cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation Start Start: Assemble Dry Glassware under N2/Ar Atmosphere Precursor Charge 2-Boc-amino-4-chloropyridine & Anhydrous THF Start->Precursor Cooling Cool Reactor to -78 °C (Acetone/Dry Ice Bath) Precursor->Cooling BaseAdd Slow, Sub-surface Addition of LDA Maintain T < -70 °C Cooling->BaseAdd Critical Temp. Control BasePrep Prepare LDA Solution in situ or Use Commercial Solution BasePrep->BaseAdd Stir Stir at -78 °C for 1-2h (Lithiated Intermediate Forms) BaseAdd->Stir IodineAdd Add Iodine Solution in THF Maintain T < -70 °C Stir->IodineAdd Warm Slowly Warm to Room Temp. IodineAdd->Warm Quench Quench with sat. aq. Na2S2O3 (Critical for Safety & Purity) Warm->Quench Extract Extract with EtOAc or DCM Quench->Extract Purify Purification: Column Chromatography or Recrystallization Extract->Purify End Final Product: This compound Purify->End

Caption: Key workflow for the DoM synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a cryogenic temperature of -78 °C essential for this reaction?

A: Operating at -78 °C is critical for three primary reasons:

  • Kinetic Control: The desired deprotonation at the C-3 position is the kinetically favored pathway. At higher temperatures, the reaction can become thermodynamically controlled, potentially leading to the formation of other, more stable lithiated isomers or decomposition.

  • Intermediate Stability: The C-3 lithiated pyridine intermediate is highly reactive and thermally unstable. Low temperatures are required to prevent its decomposition or undesired side reactions before the electrophile (iodine) is introduced.

  • Preventing Side Reactions: Strong bases like Lithium Diisopropylamide (LDA) can engage in undesired reactions at higher temperatures, such as nucleophilic addition to the pyridine ring or reaction with the solvent (THF).[1] Maintaining cryogenic conditions ensures the base acts primarily as a proton abstractor.

Q2: What is the specific role of the Boc group in this synthesis?

A: The Boc-amino group serves as a powerful Directed Metalating Group (DMG) .[2] Its Lewis basic carbonyl oxygen coordinates to the Lewis acidic lithium ion of the LDA base. This coordination pre-positions the base in close proximity to the C-3 proton, dramatically increasing the rate of deprotonation at that site over any other position on the ring.[2][3] Without this directing effect, deprotonation of the pyridine ring would be unselective and inefficient.

Q3: Can I use n-BuLi instead of LDA? What are the risks?

A: While n-butyllithium (n-BuLi) is a strong base, it is generally not recommended for this specific transformation, especially on a large scale. The primary risk is chemoselectivity . Pyridine rings are electron-deficient and susceptible to nucleophilic attack.[4]

  • Nucleophilic Addition: n-BuLi, being a smaller and more nucleophilic base, can add to the C=N bond of the pyridine ring, leading to complex side products and significantly lower yields of the desired product.[1][5]

  • Reduced Regioselectivity: Even if deprotonation occurs, n-BuLi is less selective than the bulkier LDA, and may lead to mixtures of lithiated species.

LDA is a sterically hindered, non-nucleophilic base, which makes it ideal for clean deprotonation without competing addition reactions.[1]

Q4: How can I effectively monitor the reaction's progress and completion?

A: Monitoring a cryogenic reaction involving highly reactive intermediates is challenging. The most reliable method is an in-process control (IPC) quench .

  • After the LDA addition and stirring period (e.g., 1-2 hours), carefully extract a small aliquot of the reaction mixture under an inert atmosphere.

  • Quench this aliquot in a vial containing a deuterated electrophile, such as deuterium oxide (D₂O).

  • Work up this small sample and analyze it by ¹H NMR or LC-MS.

  • Successful lithiation will be indicated by the disappearance of the C-3 proton signal in the NMR and the incorporation of deuterium in the mass spectrum. This confirms the formation of the intermediate before you commit the entire batch to the iodine quench.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment, providing causative analysis and actionable solutions.

ProblemPotential CausesRecommended Solutions & Explanations
1. Low or No Yield of Product A. Incomplete Lithiation: Insufficient base, poor quality base (degraded by moisture), or reaction temperature was too high.Solution A: Titrate your LDA or n-BuLi solution before use to confirm its molarity. Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use a calibrated thermometer and maintain the internal temperature below -70 °C during base addition.
B. Degradation of Lithiated Intermediate: The stir time after base addition was too long, or the temperature rose significantly before the iodine quench.Solution B: The lithiated intermediate has a finite lifetime, even at -78 °C. Do not extend the stirring time unnecessarily. Ensure efficient cooling is maintained throughout. The iodine solution should be added as soon as the lithiation is deemed complete (typically 1-2 hours).
C. Ineffective Iodine Quench: The iodine solution was added too quickly, causing a temperature spike and localized side reactions.Solution C: Add the solution of iodine in THF slowly via a dropping funnel or syringe pump, ensuring the internal temperature does not rise above -70 °C. Sub-surface addition can improve dispersion and minimize local overheating.
2. Mixture of Isomers / Poor Regioselectivity A. Temperature Fluctuation: The reaction temperature rose above -70 °C, allowing for equilibration to a thermodynamically more stable, but undesired, lithiated isomer.Solution A: This is a common scale-up issue. Ensure your cooling bath has sufficient capacity for the batch size. Monitor the internal reaction temperature, not just the bath temperature. Slow, controlled addition of reagents is paramount to manage exothermic events.
B. Incorrect Base: Using a less sterically hindered base like n-BuLi can lead to competing deprotonation at other sites.[6][7]Solution B: Use a bulky, non-nucleophilic base like LDA or Lithium Tetramethylpiperidide (LTMP) to ensure deprotonation is directed exclusively by the Boc group.[1]
3. Product Decomposition During Workup A. Aggressive Quench: Quenching directly with water or acid on a large scale can be highly exothermic and hazardous with residual organolithiums.Solution A: Always quench the reaction at low temperature first with a milder reagent like saturated aqueous sodium thiosulfate (Na₂S₂O₃). This will neutralize excess iodine and safely decompose any reactive species before extraction.
B. Impurities from Solvent: Use of unstabilized or peroxide-containing THF can lead to violent side reactions upon contact with organolithiums.Solution B: Always use freshly distilled or anhydrous, inhibitor-free THF for the reaction. Test for peroxides before use, especially with previously opened bottles.
4. Difficult Purification A. Presence of Starting Material: Incomplete lithiation results in starting material that can be difficult to separate from the product due to similar polarities.Solution A: Ensure the lithiation step goes to completion by using a slight excess of freshly titrated LDA (e.g., 1.1-1.2 equivalents) and allowing sufficient reaction time. Use the IPC quench method described in the FAQ to confirm conversion.
B. Formation of Di-iodinated or other Byproducts: Uncontrolled reaction conditions can lead to complex byproduct profiles.Solution B: Strict adherence to cryogenic temperatures and slow, controlled reagent addition is key. If byproducts persist, consider a different purification strategy, such as recrystallization over column chromatography, which can be more effective for removing closely related impurities on a large scale.

Detailed Experimental Protocol (Illustrative)

This protocol is for guidance and should be adapted and optimized for your specific laboratory scale and equipment.

Reagents & Equipment:

  • 2-Boc-amino-4-chloropyridine (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

  • Iodine (I₂) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • An appropriately sized, oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, thermometer, and rubber septa.

  • Dry ice/acetone cooling bath.

Procedure:

  • Setup: Assemble the reactor under a positive pressure of dry nitrogen or argon. Ensure all glassware is scrupulously dried.

  • Charging: Charge the reactor with 2-Boc-amino-4-chloropyridine and anhydrous THF (approx. 10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add the LDA solution dropwise via syringe or addition funnel over 30-60 minutes. Crucially, monitor the internal temperature to ensure it does not exceed -70 °C.

  • Aging: Stir the reaction mixture at -78 °C for 1.5 hours. The solution may change color.

  • Iodination: In a separate dry flask, dissolve iodine in anhydrous THF (approx. 5 mL per gram of iodine). Add this solution dropwise to the reaction mixture over 30-60 minutes, again maintaining an internal temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃, water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/EtOAc).

Safety Data Summary

Scaling up this reaction requires a thorough understanding of the hazards involved. Always consult the full Safety Data Sheet (SDS) for each reagent.

ReagentKey HazardsRecommended Handling Precautions
LDA / n-BuLi Pyrophoric (may ignite spontaneously in air), corrosive, reacts violently with water.[8][9]Handle only under a strictly inert atmosphere (glovebox or Schlenk line).[10] Use Luer-Lok syringes for transfers.[8][11] Have a Class D fire extinguisher and sand readily available. Wear a flame-resistant lab coat and safety glasses.[11]
Anhydrous THF Highly flammable, can form explosive peroxides.Use in a fume hood away from ignition sources. Test for and remove peroxides before use if the container has been opened previously.
Iodine (I₂) Toxic, corrosive, harmful if inhaled or swallowed.Handle in a fume hood. Wear gloves and safety glasses. Avoid creating dust.
Dry Ice Extreme cold hazard, can cause severe frostbite. Asphyxiant in enclosed spaces.Wear cryogenic gloves when handling. Ensure adequate ventilation.

References

Technical Support Center: Solvent Selection for 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the reactivity of 2-Boc-amino-3-iodo-4-chloropyridine. As a Senior Application Scientist, I understand the unique challenges this substrate presents. Its dual halogenation (iodo and chloro) and the presence of the Boc-amino group create a nuanced reactivity profile that is highly sensitive to reaction conditions. This guide is structured as a series of frequently asked questions to directly address common issues encountered in the lab, with a core focus on the rational selection of solvents to overcome these hurdles.

Q1: Why is solvent selection so important for reactions with this substrate?

Solvent choice is arguably one of the most critical parameters in palladium-catalyzed cross-coupling reactions, yet it is often overlooked.[1][2] For a substrate like this compound, the solvent's role extends far beyond simply dissolving the reactants. It fundamentally influences:

  • Catalyst Stability and Activity: The solvent can coordinate with the palladium center.[3][4] Coordinating solvents like DMF or acetonitrile can sometimes stabilize the active Pd(0) species, but they can also compete with essential ligands, potentially slowing down the reaction.[1][5]

  • Reaction Mechanism Rates: Key steps in the catalytic cycle, particularly the initial oxidative addition of the aryl halide to the Pd(0) center, are highly sensitive to solvent polarity.[6] Polar solvents can stabilize the polar transition states involved in this step, accelerating the reaction.[6][7]

  • Solubility of Reagents: Poor solubility of the starting material, catalyst, or, crucially, the inorganic base is a common cause of low yields.[8] The solvent must be able to accommodate all components to ensure a homogeneous and efficient reaction.

  • Chemoselectivity: With two different halogens (I and Cl), the solvent can influence which C-X bond reacts preferentially. The general order of reactivity for oxidative addition is C–I > C–Br > C–OTf > C–Cl.[9] However, solvent polarity can alter the energy barriers for these pathways, providing a tool to control selectivity.[10][11]

Q2: My Suzuki-Miyaura coupling is giving low yields. Which solvents should I try?

This is a common challenge. The "2-pyridyl problem" refers to the often-poor reactivity of 2-substituted pyridine boron reagents in Suzuki couplings, which can be exacerbated by other substituents.[12][13] For your substrate, the primary goal is the selective and efficient coupling at the C-I bond.

Troubleshooting Approach:

  • Assess Solubility: First, ensure all components, especially your boronic acid/ester and the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), are adequately soluble in your current solvent system. Poor base solubility is a frequent culprit.[8]

  • Solvent Polarity Screening: The choice between nonpolar and polar solvents can be critical.

    • Aprotic, Non-Polar/Weakly Polar Solvents (Toluene, 1,4-Dioxane, THF): These are the most common starting points. Toluene is excellent for higher temperatures, while dioxane and THF are workhorses for Suzuki reactions.[14][15] They are less likely to coordinate strongly to the palladium center, leaving it more available for the catalytic cycle.

    • Polar Aprotic Solvents (DMF, DMAc, Acetonitrile): While sometimes effective, use these with caution. Some studies show that polar solvents like DMF and acetonitrile can, in certain systems, favor coupling at other sites (like a triflate over a chloride), suggesting a complex role in stabilizing different transition states.[11][16] However, for your C-I vs C-Cl case, the inherent reactivity difference is large. The main benefit of these solvents is their excellent solubilizing power. If you suspect solubility issues, a mixture like Toluene/DMF might be beneficial.

    • Protic Solvents (Isopropanol, Ethanol/Water mixtures): The addition of a protic co-solvent, particularly water, is standard practice in Suzuki reactions as it greatly aids in dissolving the inorganic base and can accelerate the transmetalation step. A mixture of Dioxane/Water or Toluene/Ethanol/Water is a powerful combination to screen.[17]

Key Insight: The effect of solvent polarity is not always straightforward and does not always correlate directly with the dielectric constant.[7][11][16] The coordinating ability of the solvent can be just as important.[3][4] Therefore, an empirical screen is often necessary.

Solvent Property Quick Reference
SolventDielectric Constant (ε)[18][19]TypeBoiling Point (°C)[19]Key Considerations
Toluene2.38Non-Polar Aprotic111Good for high temperatures; poor base solubility.
1,4-Dioxane2.25Weakly Polar Aprotic101Very common; good for dissolving organics. Often used with water.
Tetrahydrofuran (THF)7.58Polar Aprotic66Lower boiling point; good general-purpose solvent.
Acetonitrile (MeCN)37.5Polar Aprotic82Highly polar; can coordinate to Pd and sometimes inhibit reaction.[9]
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Excellent solubilizing power; can slow some reactions by displacing ligands.[5]
Ethanol/Water24.5 / 80.1Polar ProticVariableExcellent for dissolving inorganic bases; often used as a co-solvent.
Q3: How can I use solvent selection to minimize homocoupling in my Sonogashira reaction?

The Sonogashira reaction is highly sensitive to reaction conditions. The primary side reaction is the Glaser-type homocoupling of your terminal alkyne, which is promoted by oxygen and the copper co-catalyst.[20]

Solvent-Centric Strategies:

  • Ensure Anhydrous & Degassed Conditions: This is paramount. Oxygen is the primary culprit for homocoupling. Solvents must be rigorously dried and degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[20]

  • Solvent Choice: The solvent must effectively dissolve all components, including the copper acetylide intermediate.[5]

    • Amine as Solvent/Co-solvent (Et₃N, DIPEA): Often, the amine base can be used in excess and serve as the solvent or a significant co-solvent. This ensures a high concentration of the base needed for the catalytic cycle. However, this is only feasible if your starting materials are soluble in it.

    • Aprotic Solvents (THF, DMF, Toluene): These are the most common choices.

      • THF is a good starting point for reactions at or near room temperature.[20]

      • DMF is an excellent choice for less reactive substrates or when solubility is a problem, as it can solubilize a wide range of materials.[20][21]

      • Toluene can be effective, particularly in copper-free protocols, but may be less effective at dissolving all reaction components.[5] Some reports indicate better yields in toluene compared to DMF, suggesting DMF may slow the reaction by displacing ligands from the active palladium complex.[5]

Troubleshooting Workflow for Sonogashira Coupling

G start Low Yield or High Homocoupling in Sonogashira Reaction check_atm Is the system strictly anhydrous and deoxygenated? start->check_atm check_sol Is starting material soluble in current solvent/base? check_atm->check_sol Yes action_degas Action: Improve degassing (e.g., freeze-pump-thaw) and use anhydrous solvents. check_atm->action_degas No action_dmf Action: Switch to DMF or a Toluene/DMF mixture to improve solubility. check_sol->action_dmf No action_amine Action: Use amine base (Et3N, DIPEA) as co-solvent (e.g., THF/Et3N 2:1). check_sol->action_amine Partially end_node Optimized Reaction check_sol->end_node Yes action_degas->check_sol action_dmf->end_node action_amine->end_node

Caption: Troubleshooting workflow for Sonogashira reactions.

Q4: What are the best practices for solvent selection in a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is sensitive to several factors, including solvent choice.[22]

Recommended Solvents:

  • Aromatic Hydrocarbons (Toluene, Xylene): Toluene is the most common and generally effective solvent for these reactions.[8] Its high boiling point is advantageous, as many Buchwald-Hartwig couplings require elevated temperatures (80-110 °C).[9]

  • Ethereal Solvents (1,4-Dioxane, THF, t-BuOH): Dioxane is also frequently used and is a good alternative to toluene.[9][14]

Solvents to Avoid:

  • Chlorinated Solvents, Acetonitrile, and Pyridine: These solvents should be avoided as they have been reported to inhibit the palladium catalyst by coordinating too strongly.[8][9]

Addressing Solubility of Polar Reagents: A common issue arises when the amine coupling partner is highly polar and insoluble in toluene or dioxane.[23] In this scenario:

  • Do not immediately switch to DMF. While there are some reports of DMF being used, it is not a standard choice and can be problematic.[23]

  • Consider a solvent mixture. A small amount of a polar aprotic co-solvent might aid solubility without completely inhibiting the catalyst.

  • Explore alternative ethereal solvents. Solvents like cyclopentyl methyl ether (CPME) are becoming popular as greener and effective alternatives.

The Role of Solvent in the Catalytic Cycle

G pd0 L-Pd(0) pd2_aryl L-Pd(II)(Ar)(I) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_amido [L-Pd(II)(Ar)(NR'R'')]⁺ pd2_aryl->pd2_amido Ligand Exchange/Deprotonation (+ HNR'R'', Base) anno Solvent polarity & coordination are critical here, influencing rate and selectivity. product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The solvent critically influences the oxidative addition step.

Q5: I need to run a solvent screen. What is a good general protocol?

A systematic solvent screen is the most reliable way to optimize your reaction.

Experimental Protocol: Parallel Solvent Screening for Cross-Coupling
  • Preparation: Arrange a set of identical reaction vials (e.g., 2 mL microwave vials) with stir bars in a heating block. Ensure all glassware is oven-dried.

  • Solid Reagents: To each vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and any solid ligands or co-catalysts (e.g., CuI for Sonogashira, 0.1 equiv).

  • Base Addition: Add the appropriate base to each vial (e.g., K₂CO₃, 2.0 equiv). Note: For Suzuki reactions, the base is often added as an aqueous solution later.

  • Inert Atmosphere: Seal the vials with septa caps and purge thoroughly with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Using a syringe, add the degassed screening solvent (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile, Dioxane/H₂O 4:1) to each respective vial to achieve the desired concentration (typically 0.1 M). If using an aqueous base, add it at this step.

  • Reaction: Place the vials in the pre-heated reaction block and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each vial via syringe. Quench the aliquot in a separate vial containing a small amount of ethyl acetate and water. Analyze the organic layer by TLC, GC-MS, or LC-MS to determine conversion and product formation.

  • Analysis: Compare the results across all solvents to identify the optimal conditions leading to the highest conversion and lowest side-product formation.

This parallel approach ensures that the only significant variable is the solvent, allowing for a direct and reliable comparison.

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Elucidation of 2-Boc-amino-3-iodo-4-chloropyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular architecture in solution. This guide provides an in-depth, comparative analysis for the assignment of ¹H and ¹³C NMR peaks for the synthetically valuable intermediate, 2-Boc-amino-3-iodo-4-chloropyridine.

For researchers engaged in the synthesis of complex heterocyclic scaffolds, intermediates such as this compound are critical building blocks. Accurate and efficient characterization of these materials is paramount to ensure the fidelity of subsequent synthetic transformations. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogues to provide a robust predictive assignment. This approach not only offers a reliable framework for researchers currently working with this compound but also serves as a pedagogical tool for predicting the spectra of other polysubstituted pyridines.

The Logic of Spectral Prediction: Unpacking Substituent Effects

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. In the case of this compound, the pyridine ring is decorated with four distinct substituents, each exerting a unique electronic influence that governs the final appearance of the spectrum.

  • 2-Boc-amino Group: The tert-butoxycarbonyl (Boc) protected amine is an electron-donating group (EDG) through resonance, which tends to increase electron density at the ortho and para positions, leading to upfield (lower ppm) shifts for the corresponding nuclei.

  • 3-Iodo Group: Iodine is an electronegative halogen, and its primary influence is an inductive electron-withdrawing effect, which deshields (shifts downfield) adjacent nuclei. Its large size can also lead to through-space steric effects.

  • 4-Chloro Group: Chlorine is also an electronegative halogen, exerting a significant inductive electron-withdrawing effect that deshields nearby protons and carbons.

By dissecting these individual contributions, we can logically predict the chemical environment and, consequently, the NMR chemical shifts for each position on the pyridine ring.

Visualizing the Molecular Framework

To facilitate our discussion, the structure of this compound with systematic numbering is presented below. This numbering will be used consistently throughout the guide for all spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Assignments

The aromatic region of the ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two protons on the pyridine ring, H5 and H6. The aliphatic region will be dominated by the signal from the tert-butyl group of the Boc protectorate.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

PeakPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
1~ 8.1 - 8.3Doublet~ 5 - 6H6This proton is adjacent to the ring nitrogen, which strongly deshields it. It will appear as a doublet due to coupling with H5.
2~ 7.0 - 7.2Doublet~ 5 - 6H5This proton is influenced by the electron-donating Boc-amino group at the para-position, shifting it upfield relative to H6. It will appear as a doublet due to coupling with H6.
3~ 1.5Singlet--C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
4~ 8.0 - 8.5Broad Singlet-NHThe amide proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum will provide a carbon map of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

PeakPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~ 152 - 155C2This carbon is bonded to two nitrogen atoms (the ring nitrogen and the amino group), resulting in a significant downfield shift.
2~ 90 - 95C3The iodo-substituted carbon is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect" of iodine.
3~ 148 - 152C4This carbon is bonded to the electronegative chlorine atom, causing a downfield shift.
4~ 120 - 125C5This carbon is expected to be in a typical aromatic region, influenced by the adjacent chloro and amino groups.
5~ 150 - 153C6The carbon adjacent to the ring nitrogen is deshielded and will appear downfield.
6~ 152 - 154C=O (Boc)The carbonyl carbon of the Boc group will be in the typical amide/carbamate region.
7~ 80 - 82-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
8~ 28 - 29-C(CH₃ )₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.

Comparative Experimental Data from Structurally Related Compounds

The predictions outlined above are grounded in the analysis of experimental data from molecules that share key structural motifs with our target compound.

  • 2-Chloropyridine: In 2-chloropyridine, the proton ortho to the nitrogen (H6) is found at approximately 8.4 ppm, while the carbon bearing the chlorine (C2) is at roughly 150 ppm. This provides a baseline for the electronic environment near the nitrogen and chlorine substituents.

  • Substituted Aminopyridines: The introduction of an amino group generally shields the ortho and para positions. For example, in 2-aminopyridine, the C3 and C5 carbons are shifted upfield compared to pyridine itself. This supports the predicted upfield shift for C5 in our target molecule due to the para Boc-amino group.

  • Boc-Protected Amines: The characteristic signals for the Boc group are consistently observed around 1.5 ppm for the methyl protons, 80 ppm for the quaternary carbon, and 28 ppm for the methyl carbons in a wide range of molecules.

Experimental Protocol for NMR Sample Preparation

For researchers seeking to acquire experimental data for this compound, the following general protocol is recommended:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) may be used if solubility is an issue.

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for confirming proton-proton and proton-carbon connectivities.

Conclusion

This guide provides a comprehensive, predictive framework for the assignment of the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the electronic effects of each substituent and drawing comparisons with structurally related compounds, we have established a reliable set of expected chemical shifts. This information is intended to empower researchers in their synthetic endeavors by facilitating the rapid and accurate characterization of this important chemical intermediate. The principles outlined herein are broadly applicable and can serve as a valuable reference for the spectral interpretation of other complex heterocyclic systems.

A Comparative Guide to the X-ray Crystallography of 2-Boc-amino-3-iodo-4-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-Boc-amino-3-iodo-4-chloropyridine derivatives against other common analytical techniques. As a pivotal building block in medicinal chemistry, a definitive understanding of this molecule's three-dimensional structure is paramount for the rational design of novel therapeutics.[1][2]

The Strategic Importance of this compound

Pyridine and its functionalized derivatives are foundational scaffolds in a vast array of pharmaceuticals due to their ability to engage in critical hydrogen bonding and pi-stacking interactions with biological targets.[2] The title compound, this compound, is a highly versatile synthetic intermediate. The orthogonal reactivity of the chloro and iodo substituents, combined with the protected amine, allows for sequential, site-selective functionalization, making it a valuable precursor for complex drug candidates.[3][4]

To fully exploit its synthetic potential, an unambiguous determination of its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions, is essential. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, providing a detailed atomic-level blueprint of the molecule.[5][6][7]

Structural Elucidation: A Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical methods. Each technique offers unique insights, and their combined data provides a holistic understanding of the molecule's properties in different states.

dot

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Boc Protection start 2-Amino-4-chloropyridine step1 Iodine Monochloride (ICl) Acetic Acid, 70°C start->step1 product1 2-Amino-4-chloro-3-iodopyridine step1->product1 step2 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., DMAP, TEA) Solvent (e.g., DCM) product1->step2 final_product This compound step2->final_product Crystallography_Workflow cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement a Dissolve Compound in Minimal Hot Solvent b Slow Evaporation OR Vapor Diffusion a->b c Harvest Suitable Single Crystal b->c d Mount Crystal on Diffractometer c->d e Cool Crystal (e.g., 100 K) d->e f Collect Diffraction Data e->f g Solve Phase Problem (Determine Electron Density Map) f->g h Build Atomic Model into Electron Density g->h i Refine Model against Experimental Data h->i j Validate Final Structure i->j

References

A Senior Application Scientist's Guide to Palladium Catalysts for C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science industries, where arylamine structures are prevalent in a vast array of bioactive molecules and functional materials.[1][2][3] The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of these motifs.[1][4] This reaction provides a versatile and efficient method for coupling amines with aryl halides and pseudohalides under milder conditions than traditional methods, and with broad functional group tolerance.[3][4]

The success of a C-N coupling reaction is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and, crucially, a supporting ligand.[1] This guide provides a comparative analysis of prominent palladium catalyst systems, offering insights into their evolution, performance, and practical application, supported by experimental data to inform catalyst selection and reaction optimization for researchers, scientists, and drug development professionals.

The Evolution of Excellence: Generations of Buchwald-Hartwig Precatalysts

The development of Buchwald-Hartwig amination catalysts has been marked by a continuous evolution of increasingly stable, active, and user-friendly precatalysts. These advancements have been pivotal in expanding the scope and reliability of C-N coupling reactions. The progression through generations of Buchwald precatalysts has focused on improving the in situ generation of the active L-Pd(0) species, which is crucial for efficient catalysis.[5]

  • First Generation (G1): These precatalysts utilize a 2-phenylethan-1-amine-based ligand, offering enhanced stability. The active LPd(0) is formed in situ through base-promoted reductive elimination. However, activation often requires higher temperatures with weaker bases to facilitate deprotonation.[6]

  • Second Generation (G2): G2 precatalysts incorporate a 2-aminobiphenyl ligand, which exhibits improved reactivity with weaker bases like phosphates and carbonates, often allowing for catalyst activation at lower temperatures.[5][6] This is attributed to the greater acidity of the aromatic amine in the G2 ligand compared to the aliphatic amine in G1.[6]

  • Third Generation (G3): A key innovation in G3 precatalysts was the replacement of the chloride ligand with a more electron-withdrawing, non-coordinating methanesulfonate (mesylate) group. This modification enhanced solubility and stability, and importantly, allowed for the use of bulkier and more electron-rich phosphine ligands like the BrettPhos family.[5][6]

  • Fourth Generation (G4): The G4 precatalysts feature an N-methyl-2-aminobiphenyl ligand. The primary advantage of this generation is that upon activation, it generates a more benign and less intrusive N-methylcarbazole byproduct compared to the carbazole produced from G3 precatalysts.[5][6]

  • Sixth Generation (G6): The G6 Buchwald precatalysts are oxidative addition complexes (OACs). These "on-cycle" intermediates offer high reactivity and selectivity. A significant advantage is that their activation does not require a base and generates innocuous byproducts.

The use of these well-defined precatalysts ensures a 1:1 ligand-to-palladium ratio, leading to more reproducible results and allowing for lower catalyst loadings and shorter reaction times compared to catalyst systems generated in situ from a palladium source and a separate ligand.[5]

The Heart of the Catalyst: A Comparative Look at Ligand Systems

The ligand is arguably the most critical component of the catalyst system, profoundly influencing its stability, activity, and substrate scope. Bulky, electron-rich phosphine ligands are particularly effective as they promote the key steps of the catalytic cycle.[1]

Buchwald Biarylphosphine Ligands

The Buchwald group has developed a vast portfolio of biarylphosphine ligands that are highly tunable, providing catalyst systems with diverse scope and high reactivity.[6] Ligands such as XPhos, SPhos, and RuPhos are among the most widely used and have demonstrated broad utility.

  • XPhos: A highly versatile and active ligand for a wide range of C-N coupling reactions, including those involving challenging aryl chlorides.[1][7]

  • SPhos: Often used for coupling with a broad range of amines and has shown high efficacy.[1]

  • RuPhos: Particularly effective for the coupling of secondary amines.[8]

Josiphos-Type Ligands

The Josiphos family of ligands are chiral diphosphines that have proven to be highly effective in a variety of asymmetric catalytic reactions, including C-N coupling.[9] A notable example is a sterically hindered Josiphos ligand with a ferrocenyl-1-ethyl backbone, a di-tert-butylphosphino group, and a dicyclohexylphosphino group, which has demonstrated exceptional activity for the coupling of primary amines with aryl chlorides at very low catalyst loadings.[10] This catalyst system also facilitated the first palladium-catalyzed coupling of ammonia with aryl halides to form primary arylamines.[10][11]

Catalytic Performance: A Data-Driven Comparison

The following table summarizes the performance of various palladium catalyst systems for the Buchwald-Hartwig amination under different reaction conditions, providing a comparative overview to guide catalyst selection.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[1]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[1]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesHigh[1]
Pd(OAc)₂Josiphos (CyPF-t-Bu)NaOt-BuToluene85-Chloroarenes + Primary AminesHigh[10][12]

The Catalytic Cycle in Action

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is key to troubleshooting and optimizing reactions.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NHR'R''(L)->Pd(0)L Regeneration of Catalyst Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Reductive Elimination Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine aryl halide, amine, base, and solvent in a reaction vessel add_catalyst Add palladium precatalyst and ligand (if not using a precatalyst) start->add_catalyst heat Heat the reaction mixture to the desired temperature with stirring add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to room temperature and quench the reaction monitor->quench extract Extract the product into an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify Ligand Structures cluster_buchwald Buchwald Biaryl Phosphine Ligands cluster_josiphos Josiphos Ligand Family XPhos XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) SPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) RuPhos RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) Josiphos Josiphos (Ferrocene-based diphosphine)

References

HPLC and GC methods for monitoring reactions of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methodologies is crucial for robust process development and quality control in the pharmaceutical industry. For a multifunctional intermediate like 2-Boc-amino-3-iodo-4-chloropyridine, selecting the appropriate chromatographic technique to monitor its chemical transformations is paramount to ensuring reaction efficiency, yield, and purity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, grounded in the physicochemical properties of the analyte and supported by practical, field-proven protocols.

Core Principles: HPLC vs. GC

The fundamental difference between HPLC and GC lies in the mobile phase used to transport the sample through the analytical column.[1][2] HPLC employs a liquid mobile phase, while GC utilizes an inert gas.[1][2] This distinction is the primary determinant for the suitability of each technique for a given analyte. HPLC is exceptionally versatile, capable of analyzing a vast range of compounds, including those that are non-volatile or thermally unstable, which are common in pharmaceutical development.[3][4] Conversely, GC is restricted to analytes that can be vaporized without decomposition, making it ideal for volatile and thermally stable compounds.[4][5]

Method Selection for this compound: A Rationale

The molecular structure of this compound contains a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously thermally labile and can be cleaved under the high temperatures typically required for GC analysis, particularly in the heated injector port.[6] This decomposition would lead to inaccurate quantification of the starting material and potentially misleading information about the reaction's progress.[6] Therefore, HPLC is the unequivocally preferred method for monitoring reactions where the Boc-protected compound is a reactant, intermediate, or product. It operates at or near ambient temperature, preserving the integrity of the molecule.[5]

GC can, however, be a powerful tool in specific scenarios. For instance, if the reaction being monitored is a de-Boc-ing (deprotection) step, GC could be effectively employed to monitor the disappearance of the starting material and the appearance of the more volatile, thermally stable 2-amino-3-iodo-4-chloropyridine product. Even then, derivatization of the resulting free amine might be necessary to improve peak shape and thermal stability.[7]

Comparative Overview
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Non-volatile, thermally labile compounds (e.g., this compound).[4]Volatile, thermally stable compounds.[4]
Operating Temperature Ambient to moderately elevated (<100 °C).[5]High temperatures required for vaporization (up to 400 °C).[5]
Sample Preparation Simple dilution in a suitable solvent.May require derivatization to increase volatility.[7]
Primary Application Purity testing, stability studies, analysis of APIs and intermediates.[1]Analysis of residual solvents, volatile impurities.[3]
Resolution High, capable of separating complex mixtures.[8]Very high separation efficiency for volatile compounds.[5]

Experimental Protocol: HPLC Monitoring of a Suzuki Coupling Reaction

This protocol details a robust reversed-phase HPLC (RP-HPLC) method for monitoring a typical Suzuki cross-coupling reaction, where the iodine atom of this compound is displaced.

Workflow for HPLC Analysis

Caption: Workflow for HPLC sample preparation and analysis.

HPLC Conditions
ParameterRecommended SettingRationale & Justification
Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecylsilane) stationary phase is non-polar and provides excellent retention and separation for the relatively hydrophobic pyridine derivative and its coupling products.[9][10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase, which sharpens the peaks of basic compounds like pyridines by minimizing unwanted interactions with the silica support.[11]
Mobile Phase B AcetonitrileA common, effective organic solvent for eluting analytes in reversed-phase chromatography.
Gradient Program Start at 30% B, ramp to 95% B over 15 minA gradient is essential to elute the starting material and the typically more non-polar product within a reasonable time while maintaining good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter column, balancing analysis time and system pressure.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection (DAD) 254 nmAromatic and heteroaromatic rings strongly absorb UV light at this wavelength. A Diode Array Detector (DAD) is recommended to check for peak purity.
Injection Volume 5 µLA small volume is sufficient and prevents column overloading.
Step-by-Step Sample Preparation
  • Using a calibrated micropipette, withdraw a small aliquot (e.g., 20 µL) from the vigorously stirred reaction mixture.

  • Immediately quench the aliquot in a pre-filled HPLC vial containing 1.0 mL of a 50:50 acetonitrile/water mixture to halt the reaction.

  • Cap the vial and vortex thoroughly to ensure homogeneity.

  • If the quenched sample contains solids, filter it through a 0.45 µm syringe filter directly into a clean HPLC vial.

  • Place the vial in the autosampler for injection. This process ensures that the analytical result is a true snapshot of the reaction at the time of sampling.[12]

Experimental Protocol: GC Monitoring of a Boc-Deprotection Reaction

This protocol is suitable for monitoring a reaction where the Boc group is cleaved, yielding 2-amino-3-iodo-4-chloropyridine.

Workflow for GC Analysis

Caption: Workflow for GC sample preparation and analysis.

GC Conditions
ParameterRecommended SettingRationale & Justification
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane column is a robust, general-purpose stationary phase suitable for a wide range of semi-polar compounds like aminopyridines.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert and efficient carrier gas for GC-MS applications.
Inlet Temperature 260 °CMust be hot enough to ensure rapid and complete vaporization of the analytes without causing thermal degradation of the target amine.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points, starting with more volatile components and ending with less volatile ones.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural confirmation and high sensitivity.[13] FID is highly sensitive to carbon-containing compounds and is a robust workhorse detector.
Injection Mode Split (e.g., 50:1)A split injection prevents column overloading and ensures sharp chromatographic peaks when analyzing reaction mixtures.
Step-by-Step Sample Preparation
  • Withdraw a reaction aliquot (e.g., 50 µL) and quench it in a vial containing 1 mL of saturated sodium bicarbonate solution.

  • Extract the analytes by adding 1 mL of ethyl acetate and vortexing vigorously.

  • Allow the layers to separate and carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Derivatization (If Necessary): If the free amine exhibits poor peak shape (tailing), derivatization is recommended. Transfer the dried organic extract to a clean vial, evaporate the solvent, and add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like pyridine.[7][14] Heat gently (e.g., 70 °C for 30 min) to complete the reaction.[14]

  • Dilute the final sample with ethyl acetate and transfer to a GC vial for injection.

Conclusion

The choice between HPLC and GC for monitoring reactions of this compound is dictated by the stability of the molecule of interest. Due to the thermal lability of the Boc protecting group, HPLC is the superior and more reliable technique for nearly all applications involving the intact protected pyridine . It provides accurate, reproducible data without the risk of sample degradation. GC should be reserved for specific applications, such as monitoring the formation of the deprotected amine, and even then, may require additional derivatization steps to ensure robust analytical performance. A thorough understanding of both the chemistry and the analytical principles is essential for developing methods that provide trustworthy data to guide chemical synthesis and process development.

References

A Comparative Guide to the Reactivity of 2-Amino-3-iodopyridines and 2-Amino-3-bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, 2-aminopyridine scaffolds are privileged structures, forming the core of numerous therapeutic agents. Their functionalization, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery and development. The choice of the starting halopyridine is a critical decision that significantly impacts reaction efficiency, conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-amino-3-iodopyridines and 2-amino-3-bromopyridines in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is grounded in fundamental mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 2-amino-3-iodopyridines and 2-amino-3-bromopyridines lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required for this step is directly related to the bond dissociation energy of the carbon-halogen bond.

The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, which is inversely proportional to their bond strengths.[1] The weaker C-I bond undergoes oxidative addition more readily than the stronger C-Br bond, leading to faster reaction rates and often allowing for milder reaction conditions.[1]

Challenges with 2-Aminohalopyridines

While the general reactivity trend of aryl halides provides a foundational understanding, 2-aminohalopyridines present unique challenges. The presence of the C2-amino group and the pyridine nitrogen can lead to chelation of the palladium catalyst, potentially forming stable, less reactive complexes that can inhibit or slow down the catalytic cycle.[2] This makes the careful selection of ligands and reaction conditions particularly crucial for achieving high efficiency.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the reactivity of 2-amino-3-iodopyridines and 2-amino-3-bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. When comparing the two substrates, the 2-amino-3-iodopyridine is expected to exhibit higher reactivity, allowing for coupling under milder conditions or with lower catalyst loadings.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95Not SpecifiedModerate to Good[3]
3-Iodopyridine (analog)Pd(PPh₃)₄Na₂CO₃Propylene Carbonate130Not Specified93[4]

Note: Direct comparative data for 2-amino-3-iodopyridine in Suzuki coupling is limited in the readily available literature. The data for 3-iodopyridine is presented as an analogous reference point demonstrating the high reactivity of iodopyridines.

The higher reactivity of the C-I bond generally translates to faster reaction kinetics and the possibility of using less forcing conditions. For the bromo-analogue, successful coupling often requires elevated temperatures and carefully selected catalyst systems to overcome the stronger C-Br bond.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical in overcoming the potential for catalyst inhibition by the 2-aminopyridine substrate.[2] Similar to the Suzuki coupling, the iodo-substituted pyridine is anticipated to be the more reactive partner.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridineMorpholineRuPhos-precatalystLiHMDSToluene1001683[2]
2-Bromo-6-methylpyridine (analog)(±)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃]/(±)-BINAPNaOᵗBuToluene80460[5]

For 2-amino-3-bromopyridines, the use of specialized, bulky, and electron-rich phosphine ligands such as RuPhos and BrettPhos, in combination with strong bases like LiHMDS, has proven effective for coupling with both primary and secondary amines.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynylated pyridines. In this reaction, a clear reactivity difference is observed, with the iodo-substituted pyridine demonstrating significantly higher reactivity.

Table 3: Comparative Performance in Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂Not specifiedIonic LiquidNot specifiedNot specified93[6]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003>90[7]

The high yield obtained for the Sonogashira coupling of 2-amino-3-iodopyridine, even in an ionic liquid, underscores its enhanced reactivity.[6] While the bromo-analogue also provides excellent yields, it typically requires a copper co-catalyst and higher temperatures to achieve comparable results.[7]

Experimental Protocols

To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for representative cross-coupling reactions.

Suzuki-Miyaura Coupling of an Aminobromopyridine

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[3]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1).

  • Heat the reaction mixture to 85-95 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with a Secondary Amine

This protocol is based on the efficient coupling of 3-halo-2-aminopyridines.[2]

Materials:

  • 3-Bromo-2-aminopyridine (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • RuPhos-precatalyst (e.g., 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the RuPhos-precatalyst and LiHMDS.

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the 3-bromo-2-aminopyridine and the secondary amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After 16 hours, or upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne

This protocol is adapted from a high-yield synthesis of 2-amino-3-alkynylpyridines.[7]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.

  • Add 2-amino-3-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product Reductive Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative Addition R-M Organometallic Reagent R-M->Transmetalation

General Catalytic Cycle for Cross-Coupling Reactions

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Coupling Partner, & Base Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Required Temperature Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

References

Safety Operating Guide

Mastering the Safe Handling of 2-Boc-Amino-3-iodo-4-chloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and manipulation of complex heterocyclic compounds is a daily reality. Among these, 2-Boc-Amino-3-iodo-4-chloropyridine stands as a valuable intermediate. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted pyridine derivative. While a specific, comprehensive toxicology profile may be limited, the hazards can be inferred from its structural motifs and available safety data sheets (SDS). The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of halogen atoms (iodine and chlorine) and the pyridine ring structure necessitates careful handling to avoid exposure.[2] Pyridine and its derivatives can be absorbed through the skin and are toxic to various organs.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, with a rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesPyridine and its derivatives can penetrate many types of gloves. Nitrile and neoprene offer good chemical resistance to this class of compounds.[4][5] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical Splash GogglesProtects against splashes and aerosols of the chemical, which can cause serious eye irritation.[1][5] Standard safety glasses do not provide a sufficient seal around the eyes.
Body Protection Flame-Retardant Lab CoatA lab coat is essential to prevent skin contact.[4] A flame-retardant coat is recommended as a general laboratory best practice.
Respiratory Protection Use in a Certified Chemical Fume HoodDue to the risk of respiratory irritation from dust or vapors, all handling of this compound should be conducted within a properly functioning chemical fume hood.[1][4][5] This provides the primary means of respiratory protection.

Operational Workflow: From Preparation to Clean-Up

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Clean-up & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on your lab coat, chemical splash goggles, and inner pair of nitrile or neoprene gloves.

    • Verify Fume Hood Function: Ensure the chemical fume hood is on and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area. This includes your outer pair of gloves.

  • Handling:

    • Weighing: Carefully weigh the solid this compound in a tared container within the fume hood. Avoid creating dust.

    • Transfer: Gently transfer the compound to the reaction vessel. If using a solvent, add it slowly to avoid splashing.

    • Reaction: Conduct the chemical reaction within the fume hood, ensuring the vessel is securely clamped.

  • Clean-up and Disposal:

    • Waste Segregation: All materials that have come into contact with this compound, including contaminated gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[2] This compound is a halogenated organic compound and should be placed in a designated, labeled hazardous waste container.[2]

    • Decontamination: Clean all glassware and surfaces that may have been contaminated. A suitable solvent wash followed by soap and water is typically effective. The initial solvent rinsate should also be disposed of as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove your lab coat and goggles. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: A Critical Final Step

The proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

Waste Characterization and Segregation:
  • Hazardous Waste: Due to its chemical structure as a halogenated organic compound, this compound is classified as hazardous waste.[2]

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses used for decontamination.

The following diagram outlines the decision-making process for waste disposal.

start Waste Generated is_contaminated Contaminated with this compound? start->is_contaminated solid_or_liquid Solid or Liquid? is_contaminated->solid_or_liquid Yes non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No solid_waste Place in 'Halogenated Solid Waste' container solid_or_liquid->solid_waste Solid liquid_waste Place in 'Halogenated Liquid Waste' container solid_or_liquid->liquid_waste Liquid

Caption: A decision tree for the proper segregation and disposal of waste.

Container Labeling and Storage:
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[2]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Final Disposal:
  • Licensed Disposal Vendor: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in the regular trash.[2]

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-Amino-3-iodo-4-chloropyridine
Reactant of Route 2
Reactant of Route 2
2-Boc-Amino-3-iodo-4-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.